PF-00489791
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a phosphodiesterase type 5 inhibito
属性
IUPAC Name |
1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZNKJIJDAJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853003-48-2 | |
| Record name | PF-00489791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-00489791 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-00489791 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-00489791: A Technical Whitepaper on a Potent and Selective PDE5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00489791 is a potent and highly specific inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound modulates the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and other physiological effects. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, potency, and clinical evaluation in various conditions. The information is presented to support further research and development efforts in the field of PDE5A inhibition.
Introduction
Phosphodiesterase type 5A (PDE5A) is a key enzyme in the regulation of the NO/cGMP signaling cascade.[1] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, neuronal signaling, and cellular proliferation.[2] Inhibition of PDE5A has been a successful therapeutic strategy for erectile dysfunction and pulmonary arterial hypertension. This compound is a novel, long-acting PDE5A inhibitor that has been investigated for its therapeutic potential in other indications, including diabetic nephropathy and Raynaud's phenomenon.[3][4] This document summarizes the available technical data on this compound to provide a detailed resource for the scientific community.
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of PDE5A.[5] In the canonical NO/cGMP signaling pathway, nitric oxide produced by nitric oxide synthase (NOS) activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as vasodilation.[6] PDE5A specifically hydrolyzes cGMP to 5'-GMP, thus terminating the signal.[1] By inhibiting PDE5A, this compound prevents the degradation of cGMP, leading to its accumulation and enhancement of the downstream signaling cascade.[5][7]
Quantitative Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of PDE5A.[5] While a comprehensive public selectivity panel is not available, its high specificity for PDE5A has been noted in preclinical studies.[7]
| Parameter | Value | Reference |
| IC50 for PDE5A | 1.5 nM | [5] |
| IC50 for PDE5A | 1.9 nM | [8] |
| IC50 for PDE5A | 5 nM | [9] |
| Selectivity Profile | Data not publicly available |
Table 1: In Vitro Potency of this compound against PDE5A
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in species such as rat, dog, or monkey are not extensively published. It has been described as a "long-acting" inhibitor, suggesting a prolonged half-life compared to first-generation PDE5 inhibitors.[3][7] For context, other long-acting PDE5 inhibitors like tadalafil exhibit half-lives of approximately 15-17.5 hours in humans. It is important to note that this is for comparative understanding and does not represent specific data for this compound.
Clinical Efficacy (Diabetic Nephropathy - Phase 2)
A Phase 2, randomized, double-blind, placebo-controlled study (NCT01200394) evaluated the efficacy and safety of this compound (20 mg once daily for 12 weeks) in patients with type 2 diabetes and overt nephropathy.[10]
| Parameter | This compound (20 mg) | Placebo | p-value | Reference |
| Number of Patients | 192 | 64 | N/A | [8] |
| Baseline UACR (mg/g), geometric mean | 127.6 | 132.4 | N/A | [8] |
| Change in UACR at Week 12 | -15.7% reduction | +0.4% increase | <0.05* | [10] |
| Change in HbA1c at Week 12 | -0.3% | +0.1% | Statistically significant | [8] |
*Based on Bayesian analysis with a 95% credible interval of 0.73 to 0.98 for the ratio of UACR change.[10] UACR: Urinary Albumin-to-Creatinine Ratio; HbA1c: Glycated Hemoglobin.
Table 2: Key Efficacy Outcomes from the Phase 2 Study in Diabetic Nephropathy
Clinical Safety (Diabetic Nephropathy - Phase 2)
This compound was generally well-tolerated in the Phase 2 study.[10] The most common adverse events were consistent with the known side effects of PDE5 inhibitors.[10]
| Adverse Event | This compound (20 mg) (%) | Placebo (%) | Reference |
| Headache | Incidence not specified, but common | Incidence not specified | [10] |
| Upper Gastrointestinal Events | Incidence not specified, but common | Incidence not specified | [10] |
| Discontinuation due to Adverse Events | 15% | 3% | [8] |
Table 3: Common Adverse Events in the Phase 2 Study in Diabetic Nephropathy
Experimental Protocols
In Vitro PDE5A Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the IC50 of an inhibitor against PDE5A, based on LC/MS quantification of the substrate (cGMP) and product (GMP).
Methodology:
-
Reagent Preparation:
-
Recombinant human PDE5A is diluted in an appropriate assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2, 1 mM β-mercaptoethanol).
-
A stock solution of cGMP is prepared and diluted to the desired final concentration in the assay buffer.
-
This compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of concentrations.
-
-
Enzymatic Reaction:
-
In a microplate, the PDE5A enzyme is pre-incubated with the various concentrations of this compound for 30 minutes at room temperature.
-
The reaction is initiated by the addition of cGMP (final concentration, e.g., 10 µM).
-
The reaction mixture is incubated for 15 minutes at room temperature.
-
The reaction is terminated by heating the plate at 95°C for 5 minutes.
-
-
Analysis:
-
The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the amounts of cGMP and its hydrolyzed product, 5'-GMP.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable nonlinear regression model.
-
Measurement of Plasma cGMP Levels (Representative Protocol)
This protocol outlines a general method for quantifying cGMP levels in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Sample Handling: Blood samples are collected in tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP after collection. Plasma is separated by centrifugation and stored at -80°C.
-
Assay Procedure:
-
A competitive ELISA kit for cGMP is used.
-
Plasma samples and cGMP standards are typically acetylated to improve the sensitivity of the assay.
-
The acetylated samples and standards are added to the wells of a microplate pre-coated with an anti-cGMP antibody.
-
A cGMP-horseradish peroxidase (HRP) conjugate is added to each well. The free cGMP in the sample competes with the cGMP-HRP conjugate for binding to the antibody.
-
After incubation, the plate is washed to remove unbound reagents.
-
A substrate solution is added, which is converted by the bound HRP to a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The concentration of cGMP in the samples is inversely proportional to the measured absorbance. A standard curve is generated using the known concentrations of the cGMP standards, and the cGMP concentrations in the plasma samples are determined by interpolation from this curve.
Discussion and Future Directions
This compound has demonstrated potent inhibition of PDE5A and has shown promising results in a Phase 2 clinical trial for diabetic nephropathy, significantly reducing albuminuria.[10] This suggests a potential role for this compound in the management of renal complications in patients with type 2 diabetes. The observed reduction in HbA1c also warrants further investigation into the metabolic effects of this compound.[8]
Further research is needed to fully characterize the preclinical profile of this compound. A comprehensive selectivity panel against other PDE isoforms would be valuable to confirm its specificity. Detailed pharmacokinetic studies in various preclinical species would provide essential information for dose selection and translation to human studies.
The development of this compound has been discontinued, but the data gathered provides valuable insights into the therapeutic potential of long-acting PDE5A inhibitors beyond their established indications. The findings from the clinical trial in diabetic nephropathy, in particular, may encourage further exploration of this class of compounds for renal protection.
Conclusion
This compound is a potent PDE5A inhibitor with a demonstrated mechanism of action that leads to the accumulation of cGMP. Clinical evidence from a Phase 2 trial supports its potential to reduce albuminuria in patients with diabetic nephropathy. While further development has been halted, the existing data for this compound contribute to the broader understanding of the therapeutic applications of PDE5A inhibition and may inform the development of future compounds targeting this pathway.
References
- 1. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of nonradioactive cell-free cAMP assays for measuring in vitro phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. promega.com [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]
- 10. abcam.co.jp [abcam.co.jp]
Chemical structure and properties of PF-00489791
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Developed by Pfizer, this small molecule has been investigated for its therapeutic potential in conditions such as hypertension, diabetic nephropathy, and Raynaud's disease.[2] Its mechanism of action, centered on the enhancement of cGMP-mediated vasodilation, has made it a subject of significant interest in cardiovascular and renal research. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₈O₄S | MedChemExpress |
| Molecular Weight | 476.55 g/mol | MedChemExpress |
| IUPAC Name | 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide | Not explicitly cited |
| SMILES | CCN(C)c1nc2c(c(nc1Nc1cc(C)ccn1)N(CCOCC)N=C2C(=O)NS(=O)(=O)C)C | Not explicitly cited |
| InChI | InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | Not explicitly cited |
| CAS Number | 853003-48-2 | Not explicitly cited |
| Appearance | Solid | MedChemExpress |
| Storage | Store at -20°C for the short term and -80°C for the long term. | MedChemExpress |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[3] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway.[4][5]
This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[5]
Caption: PDE5 Signaling Pathway and Inhibition by this compound.
Pharmacological Properties
In Vitro Potency
This compound is a highly potent inhibitor of PDE5.
| Parameter | Value | Reference |
| IC₅₀ (PDE5A) | 1.5 nM | [3] |
Pharmacodynamics
Clinical studies have demonstrated the pharmacodynamic effects of this compound in humans. Administration of the compound leads to a dose-dependent increase in plasma cGMP concentrations and a sustained reduction in blood pressure in patients with hypertension.[1]
| Indication | Dosage | Key Findings | Reference |
| Mild to Moderate Hypertension | 10 mg and 20/40 mg once daily for 28 days | Statistically significant decrease in mean daytime systolic blood pressure (approx. 5 and 7 mmHg, respectively). Dose-related increase in plasma cGMP. | [1] |
| Diabetic Nephropathy | 20 mg once daily for 12 weeks | Significant reduction in urinary albumin-to-creatinine ratio (UACR) of 15.7%. | [5] |
Pharmacokinetics
Experimental Protocols
While a specific, detailed experimental protocol for this compound from a primary research article is not publicly available, a general methodology for a PDE5 inhibition assay can be outlined based on established techniques.[4][7][8]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against the PDE5 enzyme.
Principle: The assay measures the activity of PDE5 by quantifying the conversion of its substrate, cGMP, to 5'-GMP. The inhibitory effect of this compound is determined by measuring the reduction in cGMP hydrolysis in the presence of the compound.
Caption: General Workflow for a PDE5 Inhibition Assay.
Materials:
-
Recombinant human PDE5A enzyme
-
This compound
-
cGMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Detection reagents (e.g., commercially available cGMP assay kit)
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the PDE5 enzyme, and the various concentrations of this compound. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for cGMP hydrolysis.
-
Reaction Termination: Stop the reaction using a stop solution provided in the detection kit or by other means (e.g., heat inactivation).
-
Detection: Quantify the amount of cGMP remaining in each well using a suitable detection method, such as a competitive immunoassay or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Clinical Development and Safety
This compound has undergone Phase I and Phase II clinical trials for several indications.[2] Studies in patients with mild to moderate hypertension and in those with type 2 diabetes and overt nephropathy have shown that the drug is generally safe and well-tolerated.[1][5] The most commonly reported adverse events were mild in severity and included headache, dyspepsia, and nasopharyngitis.[5] Development for diabetic nephropathies was reported to be discontinued in 2016.[2]
Conclusion
This compound is a potent, selective, and long-acting PDE5 inhibitor with demonstrated efficacy in preclinical and clinical settings for conditions associated with endothelial dysfunction. Its ability to modulate the NO/cGMP signaling pathway underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of its chemical, pharmacological, and clinical characteristics to support further research and development efforts in the field.
References
- 1. Blood pressure lowering effects of a new long-acting inhibitor of phosphodiesterase 5 in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 489791 - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. munin.uit.no [munin.uit.no]
- 5. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 8. mdpi.com [mdpi.com]
The Discovery and Development of PF-00489791: A Phosphodiesterase 5 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-00489791 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. The core mechanism of action, centered on the enhancement of cyclic guanosine monophosphate (cGMP) signaling, has been investigated for various therapeutic indications, most notably diabetic nephropathy. This guide synthesizes the available technical data, including in vitro potency, preclinical and clinical study outcomes, and detailed experimental designs, to serve as a resource for researchers in the field of drug discovery and development.
Discovery and Medicinal Chemistry
This compound, also known as UK-489,791, belongs to the pyrazolopyrimidine class of organic compounds. This structural class is a cornerstone for many potent PDE5 inhibitors. The discovery of this compound was part of a rational drug design program aimed at identifying selective inhibitors of PDE5.
Chemical Structure and Properties
-
IUPAC Name: 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide
-
Molecular Formula: C₂₀H₂₈N₈O₄S
-
Molecular Weight: 476.6 g/mol
Synthesis
While the specific, proprietary synthesis route for this compound is not publicly available, the general synthesis of pyrazolopyrimidinone-based PDE5 inhibitors involves a multi-step process. A common approach starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring. Subsequent functionalization of the pyrazolopyrimidinone core with appropriate side chains yields the final active pharmaceutical ingredient. For instance, the synthesis of similar analogs often begins with the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole core. This is followed by a series of reactions to build the pyrimidine ring and introduce the necessary substituents that confer potency and selectivity for the PDE5 enzyme.
Preclinical Development
The preclinical evaluation of this compound established its potency, selectivity, and in vivo activity.
In Vitro Pharmacology
This compound is a highly potent inhibitor of the PDE5A enzyme. The primary mechanism of action is the inhibition of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in vasodilation and other downstream effects.
| Parameter | Value | Enzyme |
| IC₅₀ | 1.5 nM | Phosphodiesterase 5A (PDE5A) |
| Table 1: In Vitro Potency of this compound |
A comprehensive selectivity profile against other PDE subtypes is not detailed in publicly available literature. However, it is described as a "highly specific" inhibitor.
Mechanism of Action: Signaling Pathway
The mechanism of action of this compound is centered on the potentiation of the nitric oxide (NO)-cGMP signaling pathway.
In Vivo Preclinical Studies
Preclinical studies in animal models have been conducted to assess the in vivo effects of this compound. One notable study investigated its therapeutic potential in an experimental model of stroke in rats.
| Study | Animal Model | Key Findings |
| Stroke Recovery | Rats with permanent middle cerebral artery occlusion | Improved functional recovery in motor scores over 28 days. The effect was observed even though this compound is non-brain penetrant. |
| Table 2: Summary of a Key In Vivo Preclinical Study of this compound |
Detailed preclinical pharmacokinetic and toxicology data are not extensively reported in the public domain.
Clinical Development
This compound has been evaluated in Phase 2 clinical trials for several indications, including diabetic nephropathy and Raynaud's phenomenon. The most well-documented trial is NCT01200394, which assessed the efficacy and safety of this compound in patients with type 2 diabetes and overt nephropathy.
Phase 2 Clinical Trial in Diabetic Nephropathy (NCT01200394)
This multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was designed to evaluate the effect of this compound on albuminuria in patients with diabetic nephropathy.
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Population | 256 subjects with type 2 diabetes mellitus, eGFR 25-60 ml/min/1.73 m², and urinary albumin-to-creatinine ratio (UACR) >300 mg/g. |
| Intervention | This compound (20 mg) or placebo, administered orally once daily for 12 weeks. |
| Randomization Ratio | 3:1 (this compound : Placebo) |
| Primary Outcome | Change from baseline in UACR at Week 12. |
| Secondary Outcomes | Change from baseline in UACR at Weeks 3, 6, and 16. |
| Table 3: Key Aspects of the NCT01200394 Clinical Trial Protocol |
digraph "Clinical_Trial_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];Screening [label="Screening\n(n=955)", fillcolor="#FFFFFF", fontcolor="#202124"]; Randomization [label="Randomization\n(n=256)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Group [label="this compound (20 mg/day)\n(n=192)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Group [label="Placebo\n(n=64)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment_Period [label="12-Week Treatment Period", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Follow_Up [label="4-Week Follow-Up", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; End_of_Study [label="End of Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Screening -> Randomization [label="Eligible Patients"]; Randomization -> Treatment_Group; Randomization -> Placebo_Group; Treatment_Group -> Treatment_Period; Placebo_Group -> Treatment_Period; Treatment_Period -> Follow_Up; Follow_Up -> End_of_Study; }
The trial demonstrated that this compound was effective in reducing albuminuria.
| Outcome Measure | Result |
| Primary Efficacy Endpoint | |
| Change in UACR at Week 12 | 15.7% reduction with this compound compared to placebo (ratio 0.843; 95% credible interval 0.73 to 0.98). |
| Safety and Tolerability | |
| Most Common Adverse Events | Headache and upper gastrointestinal events (mild in severity). |
| Table 4: Key Efficacy and Safety Outcomes from the NCT01200394 Trial |
The reduction in UACR was observed as early as week 3 of treatment. However, this effect was reversible, with UACR values returning to baseline four weeks after treatment cessation.
Conclusion
This compound is a potent and selective PDE5 inhibitor that has shown promise in preclinical and clinical studies. Its development history highlights the therapeutic potential of targeting the NO-cGMP pathway for conditions beyond erectile dysfunction. The Phase 2 clinical trial in diabetic nephropathy demonstrated a statistically significant reduction in albuminuria, a key marker of kidney damage. While the development of this compound for this indication has not progressed to Phase 3, the data generated from its investigation provide valuable insights for the continued exploration of PDE5 inhibitors in renal and cardiovascular diseases. Further research may be warranted to explore its potential in other related conditions. The global highest R&D status for this compound is currently listed as discontinued.
The Role of PF-00489791 in Cyclic GMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00489791 is a potent and highly specific inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By selectively inhibiting PDE5, this compound elevates intracellular cGMP levels, thereby modulating various physiological processes mediated by the cGMP signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cGMP signaling, and its therapeutic potential, with a focus on its investigation in diabetic nephropathy. The guide includes a summary of its potency, findings from clinical trials, and detailed experimental protocols for its characterization.
Introduction to the Cyclic GMP Signaling Pathway
The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade that regulates a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and inflammation. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two major forms of GC: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides.
Once synthesized, cGMP exerts its effects by binding to and activating downstream effector proteins, primarily cGMP-dependent protein kinases (PKGs). Activated PKGs phosphorylate various target proteins, leading to a cellular response. The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP. The PDE superfamily consists of 11 families, with PDE5, PDE6, and PDE9 being specific for cGMP degradation.
Mechanism of Action of this compound
This compound is a selective inhibitor of PDE5. By binding to the catalytic site of the PDE5 enzyme, it prevents the hydrolysis of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO/sGC and natriuretic peptide/pGC signaling pathways. The sustained elevation of cGMP levels results in enhanced activation of PKG and subsequent phosphorylation of its target proteins, leading to physiological responses such as vasodilation.
Figure 1: Mechanism of action of this compound in the cGMP signaling pathway.
Quantitative Data
In Vitro Potency
This compound demonstrates high potency for the inhibition of PDE5A.
| Compound | Target | IC50 (nM) |
| This compound | PDE5A | 1.5 |
A comprehensive selectivity profile of this compound against other PDE isoforms is not publicly available at the time of this writing.
Clinical Pharmacokinetics and Dosage
This compound is characterized as a long-acting PDE5 inhibitor. In a phase 2 clinical trial involving patients with diabetic nephropathy, the following dosage was administered:
| Parameter | Value |
| Dosage | 20 mg |
| Frequency | Once daily |
| Route of Administration | Oral |
Detailed pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), and area under the curve (AUC) from human studies are not publicly available.
Clinical Trial Data in Diabetic Nephropathy
A phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with type 2 diabetes and overt nephropathy.
| Outcome | Result |
| Primary Endpoint | |
| Change in Urinary Albumin-to-Creatinine Ratio (UACR) | A statistically significant reduction in UACR was observed in the this compound group compared to placebo. |
| Safety and Tolerability | |
| Adverse Events | The most common adverse events were headache and upper gastrointestinal events. |
| Overall Profile | This compound was generally safe and well-tolerated. |
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Representative Protocol)
This protocol describes a typical fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of a test compound against PDE5.
Figure 2: Workflow for a representative in vitro PDE5 inhibition assay.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (substrate)
-
Binding agent (e.g., anti-5'-GMP antibody)
-
Test compound (this compound) and positive control (e.g., sildenafil)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and a known PDE5 inhibitor (positive control) in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and the fluorescein-labeled cGMP substrate in assay buffer to their working concentrations.
-
Assay Reaction: a. Add 5 µL of the diluted compound or control to the wells of the microplate. b. Add 10 µL of the diluted PDE5 enzyme solution to each well. c. Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 10 µL of the fluorescein-labeled cGMP substrate solution to each well. e. Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Detection: a. Stop the reaction by adding 10 µL of the binding agent solution. b. Incubate for 30 minutes at room temperature to allow the binding of the fluorescent 5'-GMP product to the binding agent.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Measurement of Intracellular cGMP Levels (Representative Protocol)
This protocol outlines a general method for quantifying changes in intracellular cGMP levels in cultured cells following treatment with this compound, using a competitive enzyme-linked immunosorbent assay (ELISA).
Figure 3: Workflow for measuring intracellular cGMP levels.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Cell culture medium and reagents
-
This compound
-
Nitric oxide donor (e.g., sodium nitroprusside, SNP)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to approximately 80-90% confluency.
-
Cell Treatment: a. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes). b. Stimulate the cells with a nitric oxide donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.
-
Cell Lysis: a. Remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add cell lysis buffer to each well and incubate on ice as per the manufacturer's instructions to ensure complete cell lysis.
-
cGMP Quantification: a. Centrifuge the cell lysates to pellet cellular debris. b. Perform the cGMP competitive ELISA on the supernatants according to the kit manufacturer's protocol. This typically involves incubating the sample with a cGMP-specific antibody and a fixed amount of labeled cGMP in a pre-coated plate.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the provided cGMP standards. Calculate the concentration of cGMP in the cell lysates by interpolating their absorbance values from the standard curve. Normalize the cGMP concentration to the total protein concentration of the lysate.
Conclusion
This compound is a potent and selective inhibitor of PDE5 that effectively elevates intracellular cGMP levels. Its mechanism of action holds significant therapeutic promise for conditions associated with impaired cGMP signaling. Clinical investigations in diabetic nephropathy have demonstrated its potential to improve renal outcomes. The experimental protocols provided in this guide offer a framework for the further preclinical and clinical evaluation of this compound and other PDE5 inhibitors. Further research is warranted to fully elucidate its selectivity profile and pharmacokinetic properties to optimize its therapeutic application.
Investigational Uses of PF-00489791 in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00489791 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing intracellular cGMP levels, this compound enhances the nitric oxide (NO) signaling pathway, which plays a crucial role in vasodilation and cellular function. This technical guide provides an in-depth overview of the investigational uses of this compound in scientific research, with a primary focus on its clinical development for the treatment of diabetic nephropathy. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, provides experimental protocols, and visualizes the relevant signaling pathways.
Introduction
This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. It has been investigated by Pfizer for several therapeutic indications, including hypertension, Raynaud's disease, and most notably, diabetic nephropathy.[1][2] Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. The rationale for investigating this compound in this context stems from the hypothesis that enhancing renal blood flow and reducing intraglomerular pressure through PDE5 inhibition could ameliorate kidney damage.[3][4][5]
Mechanism of Action: The NO-cGMP Signaling Pathway
The primary mechanism of action of this compound is the potent and selective inhibition of PDE5A.[6] In the context of renal pathophysiology, particularly in diabetic nephropathy, the nitric oxide (NO)-cGMP signaling pathway is of critical importance.
Nitric oxide, produced by nitric oxide synthase (eNOS) in endothelial cells, diffuses into adjacent smooth muscle cells and glomerular podocytes. There, it activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation) and other cellular effects.[7]
In diabetic nephropathy, endothelial dysfunction leads to reduced NO bioavailability, impairing this signaling pathway. This compound, by inhibiting PDE5A, prevents the breakdown of cGMP, thereby amplifying the effects of the available NO and restoring downstream signaling.[8] This leads to improved renal hemodynamics and is thought to exert protective effects on podocytes, specialized cells in the glomerulus that are crucial for the integrity of the filtration barrier.[8]
Figure 1: Mechanism of action of this compound in the NO-cGMP signaling pathway.
Preclinical Data
While extensive preclinical data for this compound is not publicly available, its primary activity as a potent PDE5A inhibitor has been characterized.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Source |
| Phosphodiesterase 5A (PDE5A) | 1.5 | [6] |
Clinical Investigational Use: Diabetic Nephropathy
The most prominent investigational use of this compound has been in a Phase 2 clinical trial for patients with type 2 diabetes and overt nephropathy (ClinicalTrials.gov Identifier: NCT01200394).[3][4]
Study Design and Patient Population
The study was a randomized, double-blind, placebo-controlled, parallel-group, multi-center trial.[3][4] Key inclusion criteria included adults with type 2 diabetes, an estimated glomerular filtration rate (eGFR) between 25 and 60 mL/min/1.73m², and persistent overt albuminuria (urinary albumin-to-creatinine ratio [UACR] ≥ 300 mg/g).[5][9] Patients were maintained on a stable background therapy of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).[8]
Treatment Regimen
Patients were randomized in a 3:1 ratio to receive either this compound (20 mg) or a placebo, administered orally once daily for 12 weeks.[4][8]
Efficacy and Safety Findings
The primary endpoint of the study was the change from baseline in UACR at week 12.
Table 2: Key Efficacy and Safety Outcomes of the Phase 2 Trial (NCT01200394)
| Parameter | This compound (20 mg) | Placebo | p-value | Source |
| Efficacy | ||||
| Change in UACR at Week 12 | -15.7% | - | <0.05 | [8] |
| Change in HbA1c at Week 12 | -0.40% | - | - | [10] |
| Safety | ||||
| Most Common Adverse Events | Headache, Upper Gastrointestinal Events | - | - | [8] |
The study demonstrated a statistically significant reduction in UACR in the this compound treatment group compared to placebo.[8] A modest reduction in HbA1c was also observed.[10] The treatment was generally well-tolerated, with the most common adverse events being headache and upper gastrointestinal issues, consistent with the known side effects of PDE5 inhibitors.[8]
Figure 2: Simplified workflow of the Phase 2 clinical trial (NCT01200394).
Experimental Protocols
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
The following protocol is based on the methodology described for the Phase 2 clinical trial of this compound.
Objective: To determine the urinary albumin-to-creatinine ratio as a measure of albuminuria.
Specimen Collection:
-
Patients are instructed to collect a first-morning-void urine sample on three consecutive days.[4]
-
The use of a clean-catch method is recommended to minimize contamination.
-
Samples should be collected in sterile containers.
Sample Handling and Analysis:
-
Urinary albumin concentration is typically measured using an immunoturbidimetric or immunonephelometric assay.
-
Urinary creatinine concentration is measured using a standardized colorimetric or enzymatic method.
-
The UACR is calculated by dividing the urinary albumin concentration (in mg) by the urinary creatinine concentration (in g).
-
The mean UACR from the three consecutive samples is used for the final analysis to account for day-to-day variability.[4]
Quality Control:
-
Assays should be validated and performed according to the manufacturer's instructions.
-
Internal quality control samples should be run with each batch of patient samples.
Conclusion
This compound is a potent PDE5A inhibitor that has shown promise in a Phase 2 clinical trial for reducing albuminuria in patients with diabetic nephropathy. Its mechanism of action via the NO-cGMP signaling pathway provides a sound biological rationale for its investigation in this and other cardiovascular and renal diseases. Further research, including larger and longer-term clinical trials, would be necessary to fully establish its efficacy and safety profile for these indications. This technical guide provides a summary of the currently available scientific information on the investigational uses of this compound to aid researchers and drug development professionals in their understanding of this compound.
References
- 1. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Protein Kinase C in Podocytes and Development of Glomerular Damage in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The connection between GRKs and various signaling pathways involved in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Podocytes, Signaling Pathways, and Vascular Factors in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
The PDE5 Inhibitor PF-00489791: A Technical Guide for Investigating Diabetic Nephropathy Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, creating a significant unmet medical need for effective therapies. This technical guide provides an in-depth overview of PF-00489791, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, as a tool for studying and potentially treating DN. Preclinical and clinical evidence suggests that by modulating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound can ameliorate key pathological features of DN, including albuminuria, podocyte injury, inflammation, and fibrosis. This document details the mechanism of action, summarizes key quantitative data from clinical and preclinical investigations, provides illustrative experimental protocols, and visualizes the core signaling pathways involved.
Introduction: The Rationale for PDE5 Inhibition in Diabetic Nephropathy
Diabetic nephropathy is characterized by progressive damage to the glomeruli and tubules of the kidney, driven by hyperglycemia and hemodynamic changes.[1] A critical element in the pathophysiology of DN is the dysregulation of the nitric oxide (NO) signaling pathway. Reduced bioavailability of NO leads to decreased levels of its downstream effector, cyclic guanosine monophosphate (cGMP), contributing to vasoconstriction, inflammation, and fibrosis within the kidney.[2][3]
Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cGMP.[2] Inhibition of PDE5, therefore, represents a promising therapeutic strategy to restore cGMP levels, thereby potentiating the beneficial effects of the NO pathway. This compound is a long-acting and highly specific PDE5 inhibitor that has been investigated for its potential to mitigate the progression of DN.[2][4]
Mechanism of Action of this compound in the Kidney
This compound exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is expressed in various renal cell types, including podocytes and mesangial cells.[5] This inhibition leads to an accumulation of intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of beneficial effects:
-
Vasodilation: PKG promotes the relaxation of vascular smooth muscle cells in the renal arterioles, which can help to reduce intraglomerular pressure and hyperfiltration, key drivers of glomerular injury.[6]
-
Anti-inflammatory Effects: The cGMP-PKG pathway can suppress the activation of pro-inflammatory transcription factors such as NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-6.[7][8]
-
Anti-fibrotic Effects: PKG can counteract the pro-fibrotic signaling of transforming growth factor-beta 1 (TGF-β1) by inhibiting the Smad signaling pathway, leading to decreased deposition of extracellular matrix proteins like collagen IV.[5][9]
-
Podocyte Protection: By restoring cGMP signaling, this compound may help to preserve the intricate structure and function of podocytes, specialized cells that are crucial for the integrity of the glomerular filtration barrier. This includes potentially reducing podocyte effacement and the loss of key slit diaphragm proteins like nephrin.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and preclinical studies investigating this compound and other PDE5 inhibitors in the context of diabetic nephropathy.
Table 1: Clinical Trial Data for this compound in Patients with Diabetic Nephropathy (NCT01200394) [2][4][12][13][14]
| Parameter | This compound (20 mg/day) | Placebo |
| Primary Outcome | ||
| Change in Urinary Albumin-to-Creatinine Ratio (UACR) from Baseline at 12 weeks | -15.4% | +0.4% |
| Ratio of UACR (this compound/Placebo) at 12 weeks | 0.843 (95% Credible Interval: 0.73 to 0.98) | - |
| Patient Population | ||
| Number of Subjects | 192 | 64 |
| eGFR (ml/min/1.73m²) | 25-60 | 25-60 |
| UACR (mg/g) | >300 | >300 |
| Treatment Duration | 12 weeks | 12 weeks |
Table 2: Illustrative Preclinical Data for PDE5 Inhibitors in Animal Models of Diabetic Nephropathy
(Note: Specific quantitative data for this compound from published preclinical studies is limited. The following data from studies on other PDE5 inhibitors in similar models are provided for illustrative purposes.)
| Parameter | Diabetic Model + PDE5 Inhibitor | Diabetic Model (Control) | Reference |
| Podocyte Protection | |||
| Nephrin Expression (relative units) | Significantly higher | Reduced | [10] |
| Podocyte Apoptosis (count) | Significantly lower | Increased | [10] |
| Anti-inflammatory Effects | |||
| TNF-α Expression (fold change) | Significantly lower | Elevated | [8] |
| IL-6 Expression (fold change) | Significantly lower | Elevated | [8] |
| Anti-fibrotic Effects | |||
| TGF-β1 Expression (fold change) | Significantly lower | Elevated | [5] |
| Collagen IV Deposition (% area) | Significantly lower | Increased | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in diabetic nephropathy, based on established protocols from the literature.
Preclinical Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats[2][11][15]
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate buffer (pH 4.5) is administered after an overnight fast. Control animals receive an injection of citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Treatment with this compound: Diabetic rats are randomly assigned to treatment groups. This compound is administered daily by oral gavage at a specified dose (e.g., 1-10 mg/kg/day) for a period of 8-12 weeks. The vehicle used for this compound should be reported.
-
Outcome Measures:
-
Urinary Albumin and Creatinine: 24-hour urine is collected using metabolic cages at baseline and at regular intervals throughout the study. Urinary albumin is measured by ELISA, and creatinine is measured using a colorimetric assay to calculate the UACR.
-
Histological Analysis: At the end of the study, kidneys are harvested. One kidney is fixed in 10% formalin for paraffin embedding, and sections are stained with Periodic acid-Schiff (PAS) for assessment of mesangial expansion and glomerulosclerosis, and with Masson's trichrome for evaluation of interstitial fibrosis.
-
Immunohistochemistry: Paraffin-embedded kidney sections are used for immunohistochemical staining for markers of podocyte injury (nephrin, podocin), inflammation (F4/80 for macrophages), and fibrosis (collagen IV, TGF-β1).
-
Oxidative Stress Markers: Kidney tissue homogenates can be used to measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation and the activity of antioxidant enzymes such as superoxide dismutase (SOD).
-
Clinical Trial Protocol: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study (based on NCT01200394)[4][12][13][14]
-
Study Population: Patients with type 2 diabetes mellitus, an estimated glomerular filtration rate (eGFR) between 25 and 60 ml/min/1.73m², and overt albuminuria (UACR >300 mg/g) are recruited. All patients should be on a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is employed.
-
Intervention: Patients are randomized in a 3:1 ratio to receive either this compound (20 mg) or a matching placebo orally once daily for 12 weeks.
-
Primary Efficacy Endpoint: The primary outcome is the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12.
-
Measurement of UACR: First morning void urine samples are collected on three consecutive days at baseline and at the 12-week time point. The mean of the three UACR values is used for analysis.[4]
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits PDE5, increasing cGMP and activating PKG to produce beneficial renal effects.
Caption: Workflow for preclinical evaluation of this compound in a diabetic rat model.
Caption: Simplified workflow of the Phase 2 clinical trial for this compound in diabetic nephropathy.
Conclusion
This compound, as a selective PDE5 inhibitor, holds significant promise as a therapeutic agent for diabetic nephropathy. Its mechanism of action, centered on the potentiation of the NO-cGMP signaling pathway, addresses multiple pathological processes that drive the progression of DN. The available clinical data demonstrates a significant reduction in albuminuria, a key marker of kidney damage. While more extensive preclinical data on this compound would be beneficial, the collective evidence for PDE5 inhibitors in DN models is compelling. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of this compound and the broader class of PDE5 inhibitors for the treatment of diabetic nephropathy. Further long-term studies are warranted to fully elucidate the impact of this compound on the decline of renal function and overall patient outcomes.[2][3]
References
- 1. Insight on the pathogenesis of diabetic nephropathy from the study of podocyte and mesangial cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Transforming growth factor-β1 and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glomerular mesangial cell and podocyte injuries in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phillygenin improves diabetic nephropathy by inhibiting inflammation and apoptosis via regulating TLR4/MyD88/NF-κB and PI3K/AKT/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Inflammation in Diabetic Kidney Disease: Is There a Role for Pentoxifylline? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesangial Cells in Diabetic Kidney Disease: From Mechanisms to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Pathological Mechanisms of Podocytes in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deep learning-based segmentation and quantification of podocyte foot process morphology suggests differential patterns of foot process effacement across kidney pathologies - @abberior.rocks [abberior.rocks]
- 13. Novel Microscopic Techniques for Podocyte Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Microscopic Techniques for Podocyte Research [frontiersin.org]
The Therapeutic Potential of PF-00489791 in Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertension is a leading cause of cardiovascular morbidity and mortality, necessitating the development of novel therapeutic agents. PF-00489791, a potent and long-acting phosphodiesterase type 5 (PDE-5) inhibitor, has emerged as a promising candidate for the management of hypertension. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential further investigation of this compound.
Introduction
The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating vascular tone and blood pressure. Phosphodiesterase type 5 (PDE-5) is a key enzyme in this pathway, responsible for the degradation of cGMP in vascular smooth muscle cells. Inhibition of PDE-5 leads to increased intracellular cGMP levels, resulting in vasodilation and a reduction in blood pressure.[1] this compound is a selective and long-acting inhibitor of PDE-5 that has been investigated for its antihypertensive effects.[2]
Mechanism of Action: The NO-cGMP Signaling Pathway
This compound exerts its therapeutic effect by modulating the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. In vascular smooth muscle cells, NO activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG). PKG activation results in a cascade of events that ultimately decrease intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.
Phosphodiesterase type 5 (PDE-5) specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signaling cascade. By inhibiting PDE-5, this compound prevents the breakdown of cGMP, leading to its accumulation within the vascular smooth muscle cells. This sustained elevation of cGMP enhances the vasodilatory effects of endogenous NO, resulting in a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.
Clinical Efficacy in Hypertension
A key clinical trial investigated the blood pressure-lowering effects of this compound in patients with mild to moderate hypertension.[2] The study was a randomized, double-blind, placebo-controlled, parallel-group trial (NCT00413413).[3]
Study Design and Patient Population
A total of 133 patients were randomized to receive once-daily oral doses of placebo, 4 mg, 10 mg, or 20 mg of this compound for 28 days. The 20 mg dose was titrated to 40 mg after 14 days. The primary endpoint was the change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure on day 28.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical trial.
Table 1: Change in Mean 24-Hour Ambulatory Blood Pressure at Day 28
| Treatment Group | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Placebo | -1.8 ± 1.5 | -1.4 ± 0.9 |
| This compound (4 mg) | -2.5 ± 1.6 | -1.7 ± 1.0 |
| This compound (10 mg) | -6.6 ± 1.5 | -4.5 ± 0.9 |
| This compound (20/40 mg) | -5.3 ± 1.5 | -3.8 ± 0.9 |
| *Data are presented as mean ± standard error. p < 0.05 vs. placebo. |
Table 2: Change in Mean Daytime Ambulatory Blood Pressure at Day 28
| Treatment Group | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Placebo | -1.2 ± 1.6 | -1.2 ± 1.0 |
| This compound (4 mg) | -2.1 ± 1.7 | -1.6 ± 1.0 |
| This compound (10 mg) | -7.0 ± 1.6 | -5.0 ± 1.0 |
| This compound (20/40 mg) | -5.9 ± 1.6 | -4.3 ± 1.0 |
| *Data are presented as mean ± standard error. p < 0.05 vs. placebo. |
Table 3: Change in Plasma cGMP Concentration at Day 28
| Treatment Group | Mean Change from Baseline (pmol/mL) |
| Placebo | -0.1 |
| This compound (4 mg) | +0.2 |
| This compound (10 mg) | +0.4 |
| This compound (20/40 mg) | +1.1 |
| p < 0.05 vs. placebo. |
Safety and Tolerability
This compound was generally well-tolerated at the clinically efficacious doses. The most common adverse events were headache, dyspepsia, and back pain, which are consistent with the known side effects of PDE-5 inhibitors.[2]
Experimental Protocols
Clinical Trial Workflow
The clinical trial followed a structured workflow from patient recruitment to data analysis.
Ambulatory Blood Pressure Monitoring (ABPM)
-
Device: Spacelabs 90207 ambulatory blood pressure monitor or a similar validated device.[1]
-
Procedure:
-
The monitor is fitted to the non-dominant arm of the patient.
-
Blood pressure readings are taken automatically at predefined intervals, typically every 20-30 minutes during the daytime (e.g., 7:00 AM to 10:00 PM) and every 30-60 minutes during the nighttime (e.g., 10:00 PM to 7:00 AM).[4][5]
-
Patients are instructed to maintain their normal daily activities and to keep a diary of their activities, symptoms, and sleep times.
-
-
Data Analysis: The collected data is downloaded and analyzed to calculate the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.
Plasma cGMP Measurement
-
Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Procedure:
-
Sample Collection: Whole blood is collected in tubes containing a phosphodiesterase inhibitor (e.g., EDTA) to prevent ex vivo degradation of cGMP.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Sample Preparation: Plasma samples may require an extraction step to remove interfering substances.
-
ELISA:
-
A known amount of cGMP conjugated to an enzyme is mixed with the plasma sample.
-
This mixture is added to a microplate pre-coated with an anti-cGMP antibody.
-
The cGMP in the sample competes with the enzyme-conjugated cGMP for binding to the antibody.
-
After an incubation period, the plate is washed to remove unbound components.
-
A substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.
-
The concentration of cGMP in the sample is inversely proportional to the intensity of the color.
-
-
Quantification: A standard curve is generated using known concentrations of cGMP to determine the concentration in the plasma samples.[7]
-
Conclusion
This compound has demonstrated a statistically significant and clinically meaningful reduction in blood pressure in patients with mild to moderate hypertension. Its mechanism of action as a long-acting PDE-5 inhibitor is well-defined, and it exhibits a favorable safety profile. The data presented in this technical guide support the continued investigation of this compound as a potential novel therapeutic option for the treatment of hypertension. Further studies are warranted to fully elucidate its long-term efficacy and safety in a broader patient population.
References
- 1. Spacelabs 90207 - Medaval [medaval.ie]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Ambulatory Blood Pressure Monitoring in the Diagnosis and Management of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. sinobiological.com [sinobiological.com]
Review of clinical trials involving PF-00489791
An In-depth Technical Review of Clinical Trials Involving PF-00489791
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the clinical trial data available for this compound, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The primary focus of this document is the Phase 2 clinical trial NCT01200391, which investigated the efficacy and safety of this compound in patients with type 2 diabetes and overt nephropathy.[1][2][3]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE5, this compound leads to an accumulation of cGMP in vascular smooth muscle cells and other tissues.[1][4] This increase in cGMP activates protein kinase G (PKG), resulting in vasodilation and enhanced blood flow.[1] In the context of diabetic nephropathy, this mechanism is believed to improve renal hemodynamics, reduce albuminuria, and exert renoprotective effects.[1][4]
Signaling Pathway
The signaling pathway affected by this compound is central to vascular tone and cellular function in the kidney. The following diagram illustrates the key components of this pathway.
Caption: Signaling pathway of this compound.
Clinical Trial Data: NCT01200394
The primary source of clinical data for this compound in diabetic nephropathy is the Phase 2 study NCT01200394.[1][2][3] This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study that enrolled 256 patients with type 2 diabetes and overt nephropathy.[1] Participants were treated with either 20 mg of this compound or a placebo once daily for 12 weeks.[1]
Patient Demographics and Baseline Characteristics
The treatment and placebo groups were well-matched at baseline.
| Characteristic | This compound (n=192) | Placebo (n=64) |
| Age (years), mean (SD) | 59.8 (9.4) | 60.8 (8.7) |
| Sex, n (%) | ||
| Male | 147 (76.6) | 48 (75.0) |
| Female | 45 (23.4) | 16 (25.0) |
| Race, n (%) | ||
| White | 136 (70.8) | 47 (73.4) |
| Asian | 42 (21.9) | 13 (20.3) |
| Black | 11 (5.7) | 3 (4.7) |
| Other | 3 (1.6) | 1 (1.6) |
| eGFR (mL/min/1.73 m²), mean (SD) | 42.1 (11.0) | 41.5 (10.3) |
| UACR (mg/g), geometric mean (CV%) | 988 (111) | 1023 (110) |
| HbA1c (%), mean (SD) | 7.8 (1.1) | 7.7 (1.0) |
| Systolic Blood Pressure (mmHg), mean (SD) | 135.8 (15.5) | 134.1 (16.2) |
| Diastolic Blood Pressure (mmHg), mean (SD) | 76.5 (9.8) | 76.1 (9.6) |
Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".
Efficacy Results
The primary efficacy endpoint was the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12.
| Efficacy Endpoint | This compound (n=192) | Placebo (n=64) | Treatment Effect |
| Change from Baseline in UACR at Week 12 | |||
| Ratio of Week 12 to Baseline UACR (Geometric Mean) | 0.846 | 1.004 | 0.843 (95% CI: 0.73, 0.98) |
| Percent Change from Baseline | -15.4% | +0.4% | -15.7% |
| Change from Baseline in HbA1c at Week 12 | |||
| Mean Change (SD) | -0.3% (0.8) | +0.1% (0.8) | -0.4% (p<0.05) |
Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[1]
Treatment with this compound resulted in a statistically significant 15.7% reduction in UACR compared to placebo.[1] A modest but statistically significant reduction in HbA1c was also observed in the this compound group.[1] There were no significant changes in blood pressure between the two groups.[1]
Safety and Tolerability
This compound was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar between the treatment and placebo groups.
| Adverse Event | This compound (n=192) | Placebo (n=64) |
| Any TEAE, n (%) | 105 (54.7) | 36 (56.3) |
| Most Common TEAEs (≥2% in either group), n (%) | ||
| Headache | 15 (7.8) | 3 (4.7) |
| Diarrhoea | 7 (3.6) | 0 (0.0) |
| Dyspepsia | 7 (3.6) | 1 (1.6) |
| Nausea | 5 (2.6) | 2 (3.1) |
| Nasopharyngitis | 5 (2.6) | 2 (3.1) |
| Urinary tract infection | 4 (2.1) | 3 (4.7) |
| Serious TEAEs, n (%) | 13 (6.8) | 4 (6.3) |
| Discontinuation due to TEAEs, n (%) | 17 (8.9) | 2 (3.1) |
Data compiled from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[1]
The most frequently reported TEAEs in the this compound group were headache, diarrhea, and dyspepsia.[1]
Experimental Protocols
Key Assessments in NCT01200394
-
Urinary Albumin-to-Creatinine Ratio (UACR): First-morning void urine samples were collected on three consecutive days at baseline and at specified follow-up visits. Urinary albumin and creatinine concentrations were measured at a central laboratory to calculate the UACR.
-
Estimated Glomerular Filtration Rate (eGFR): Serum creatinine was measured at baseline and throughout the study. The eGFR was calculated using the Modification of Diet in Renal Disease (MDRD) equation.
-
Glycated Hemoglobin (HbA1c): Blood samples were collected at baseline and at the end of the treatment period for HbA1c measurement at a central laboratory.
-
Blood Pressure: Seated systolic and diastolic blood pressure were measured at each study visit after a period of rest.
-
Safety Assessments: Adverse events were monitored and recorded at each study visit. Clinical laboratory tests, vital signs, and electrocardiograms were also performed at regular intervals.
Experimental Workflow
The following diagram outlines the typical patient journey and workflow in the NCT01200394 clinical trial.
References
Methodological & Application
Application Notes and Protocols for PF-00489791 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling. This mechanism plays a crucial role in various physiological processes, including vasodilation.[2][3] These application notes provide detailed information on the solubility of this compound in commonly used laboratory solvents and protocols for its application in in vitro studies.
Data Presentation: Solubility of this compound
For successful in vitro experiments, achieving appropriate solubilization of the test compound is critical. The solubility of this compound in two common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 12.5 mg/mL | 26.23 mM | May require sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[1] |
| Ethanol | Not readily available | Not readily available | It is advisable to first prepare a stock solution in DMSO. |
Experimental Protocols
Preparation of Stock Solutions
To minimize solvent-induced artifacts in cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in DMSO. This allows for the final concentration of DMSO in the cell culture medium to be kept at a non-toxic level (typically ≤0.1%).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. The specific cell type, seeding density, and treatment duration should be optimized for each experimental system.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Appropriate assay reagents (e.g., for viability, reporter gene expression, etc.)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally does not exceed 0.1%.
-
Cell Treatment: Carefully remove the culture medium from the wells. Wash the cells once with sterile PBS. Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired treatment period. The optimal incubation time will depend on the specific assay and the biological question being addressed.
-
Assay Performance: Following incubation, proceed with the specific downstream assay as per the manufacturer's instructions. This may include assays for cell viability (e.g., MTT, CellTiter-Glo), measurement of cGMP levels, or analysis of gene or protein expression.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow.
References
Application Notes and Protocols for PF-00489791 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00489791 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound elevates intracellular cGMP levels, leading to the activation of downstream signaling pathways. This mechanism makes it a valuable tool for investigating the role of the cGMP pathway in various cellular processes. This compound belongs to the pyrazolopyrimidine class of organic compounds.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell culture experiments.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₇N₇O₃S |
| Molecular Weight | 485.56 g/mol |
| Appearance | Crystalline solid, powder |
| Purity | >99% |
| Solubility | DMSO: 12.5 mg/mL (26.23 mM) (ultrasonication may be required) |
| Storage of Solid | -20°C for 3 years |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month |
It is recommended to use newly opened, anhydrous DMSO for preparing the stock solution as DMSO is hygroscopic.
Mechanism of Action: The cGMP Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway. In this pathway, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinase (PKG). PDE5A terminates this signaling by hydrolyzing cGMP to GMP. By inhibiting PDE5A, this compound sustains elevated levels of intracellular cGMP, thereby prolonging the activation of cGMP-mediated signaling.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add 205.9 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 485.56 g/mol ).
-
Vortex the solution to facilitate dissolution. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Determination of In Vitro Efficacy (Cell-Based Assay)
This protocol provides a general framework for determining the potency (e.g., IC₅₀) of this compound in a cell-based assay by measuring intracellular cGMP levels.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) or other agent to stimulate cGMP production
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant and typically below 0.1% to minimize solvent effects.
-
Compound Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Pre-incubation: Incubate the cells with this compound for a predetermined time (e.g., 30-60 minutes) to allow for cell penetration and target engagement.
-
Stimulation: Add the NO donor (or other stimulus) to all wells (except for the unstimulated control) to induce cGMP production.
-
Incubation: Incubate for the optimal time for cGMP production (this may need to be determined empirically, e.g., 10-30 minutes).
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells according to the cGMP assay kit manufacturer's instructions.
-
cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using the chosen immunoassay kit and a plate reader.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expected Results: Treatment with this compound is expected to potentiate the stimulus-induced increase in intracellular cGMP levels in a dose-dependent manner. The IC₅₀ value will represent the concentration of this compound required to achieve 50% of its maximal effect. While the biochemical IC₅₀ of this compound is reported to be 1.5 nM, the cell-based IC₅₀ may vary depending on the cell type, assay conditions, and cell permeability.[1]
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of this compound in your cell line of interest to determine the appropriate concentration range for your experiments and to calculate the therapeutic index.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and determine the EC₅₀ (or CC₅₀) value.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays with this compound.
Quantitative Data Summary
Due to the limited availability of publicly accessible cell-based quantitative data for this compound, researchers are strongly encouraged to determine the IC₅₀ and EC₅₀/CC₅₀ values empirically in their specific experimental systems. The following table provides a template for summarizing such data.
| Parameter | Cell Line | Assay Type | Value (nM) |
| Biochemical IC₅₀ | N/A | Enzyme Assay | 1.5 |
| Cell-Based IC₅₀ | User-determined | cGMP Accumulation | User-determined |
| Cytotoxicity (EC₅₀/CC₅₀) | User-determined | Cell Viability (e.g., MTT) | User-determined |
Note: The biochemical IC₅₀ is a measure of the compound's potency against the isolated enzyme and may not directly translate to its potency in a cellular context due to factors such as cell permeability and off-target effects.
Conclusion
This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in a wide range of cellular functions. The protocols and information provided in these application notes are intended to guide researchers in the effective use of this compound in cell culture experiments. It is essential to carefully determine the optimal working concentrations and to assess the cytotoxicity of this compound in the specific cell lines and under the experimental conditions being used.
References
Application Notes and Protocols for In Vitro Efficacy Testing of PF-00489791
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00489791 is a potent and highly selective inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound leads to an accumulation of intracellular cGMP, which in turn mediates a variety of physiological responses, including smooth muscle relaxation and vasodilation.[2] This mechanism of action has positioned this compound as a therapeutic candidate for conditions such as diabetic nephropathy, where it has been shown to improve renal function by enhancing blood vessel relaxation within the kidney.[1][3]
These application notes provide a detailed protocol for an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of this compound on the PDE5A enzyme. Additionally, representative data on the potency and selectivity of this compound are presented to guide researchers in their experimental design and data interpretation.
Data Presentation
In Vitro Potency of this compound against PDE5A
The inhibitory potency of this compound against human recombinant PDE5A can be determined by measuring the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target | IC50 (nM) |
| This compound | PDE5A | 1.5 |
| Data sourced from MedChemExpress.[1] |
In Vitro Selectivity Profile of a Representative Highly Selective PDE5 Inhibitor (Vardenafil)
| PDE Isoform | IC50 (nM) | Selectivity (fold vs. PDE5) |
| PDE1 | 180 | 257 |
| PDE2 | >1000 | >1428 |
| PDE3 | >1000 | >1428 |
| PDE4 | >1000 | >1428 |
| PDE5 | 0.7 | 1 |
| PDE6 | 11 | 16 |
| Data represents the inhibitory activity of vardenafil and is sourced from a study investigating its potency and selectivity profile.[4] |
Signaling Pathway Diagram
The mechanism of action of this compound is centered on the nitric oxide (NO)-cGMP signaling pathway. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. This compound inhibits PDE5A, the enzyme that degrades cGMP to GMP, thereby increasing intracellular cGMP levels and leading to downstream effects such as vasodilation.
Caption: Mechanism of action of this compound in the NO-cGMP signaling pathway.
Experimental Protocols
In Vitro PDE5A Inhibition Assay using Fluorescence Polarization
This protocol describes a homogeneous, fluorescence polarization-based assay to determine the IC50 value of this compound for PDE5A. The assay relies on the change in polarization of a fluorescently labeled cGMP substrate upon its hydrolysis by PDE5A.
Materials:
-
Recombinant human PDE5A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
Positive control inhibitor (e.g., Sildenafil, Vardenafil)
-
Dimethyl sulfoxide (DMSO)
-
Binding Agent (specific for fluorescently labeled 5'-GMP)
-
384-well, black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
Further dilute the compound serial dilutions in PDE Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare dilutions of the positive control inhibitor in a similar manner.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant human PDE5A enzyme in cold PDE Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running an enzyme titration curve.
-
Dilute the FAM-cGMP substrate in PDE Assay Buffer to the desired working concentration. The optimal concentration is typically at or below the Km value for cGMP.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or control solutions to the wells of the 384-well plate. Include wells with assay buffer and DMSO for "no inhibitor" controls and wells with a known potent inhibitor for "positive inhibition" controls.
-
Add 5 µL of the diluted PDE5A enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted FAM-cGMP substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for the binding of the fluorescent product.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The fluorescence polarization values are used to calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro efficacy testing of this compound.
Caption: Workflow for determining the in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. PF-489791 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-00489791 in Rodent Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound leads to increased intracellular levels of cGMP, which in turn promotes vasodilation and relaxation of smooth muscle. This mechanism of action has led to the investigation of this compound in various cardiovascular and renal diseases. Preclinical studies in animal models of diabetic nephropathy have suggested a potential therapeutic benefit, forming the basis for its evaluation in human clinical trials.[1][2] Although the development of this compound for diabetic nephropathy was discontinued after Phase II clinical trials, the compound remains a valuable tool for preclinical research into the role of the PDE5A pathway in various disease models.[3]
These application notes provide a guide for the use of this compound in rodent models of disease, with a focus on diabetic nephropathy, based on the available information.
Mechanism of Action: The cGMP Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)-cGMP signaling pathway. In this pathway, NO produced by nitric oxide synthase (eNOS) activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in downstream effects such as smooth muscle relaxation and vasodilation. PDE5A acts as a negative regulator of this pathway by hydrolyzing cGMP. By inhibiting PDE5A, this compound enhances and prolongs the signaling effects of cGMP.
Figure 1: Mechanism of action of this compound.
Dosage Calculation and Administration in Rodent Models
General Considerations for Dosing:
-
Allometric Scaling: While not a substitute for experimental determination, allometric scaling from human clinical trial data can provide a starting point for estimating a dose range in rodents. In Phase II trials for diabetic nephropathy, this compound was administered to humans at a dose of 20 mg/day.[2]
-
Dose-Response Studies: It is highly recommended to perform a dose-response study in the specific rodent model to identify the minimum effective dose and the maximum tolerated dose.
-
Pharmacokinetics: The dosing frequency will depend on the pharmacokinetic profile (half-life, clearance) of this compound in the specific rodent species, which may differ between mice and rats.
Formulation and Administration:
A suggested formulation for in vivo administration of this compound is provided by commercial suppliers. This information is crucial for ensuring the solubility and stability of the compound for administration.
Table 1: Suggested Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation is a suggestion and may require optimization based on the specific experimental requirements.
Administration Routes:
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Common routes for administering compounds to rodents include:
-
Oral Gavage (PO): Allows for precise dosing and is a common route for preclinical studies.
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism and can lead to rapid absorption.
-
Subcutaneous (SC) Injection: Provides a slower and more sustained release of the compound.
Experimental Protocol: Induction of Diabetic Nephropathy and Treatment
This protocol provides a general framework for a study evaluating the efficacy of this compound in a streptozotocin (STZ)-induced model of type 1 diabetic nephropathy in rats.
Experimental Workflow:
Figure 2: General experimental workflow.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for this compound (e.g., as described in Table 1)
-
Metabolic cages for urine collection
-
Blood glucose monitoring system
-
Reagents and kits for measuring urine albumin and serum creatinine
-
Histology supplies (formalin, paraffin, stains)
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the start of the experiment.
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes with a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection.
-
Rats with blood glucose levels > 250 mg/dL are considered diabetic and included in the study.
-
-
Grouping and Treatment:
-
Randomly assign diabetic rats to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Begin daily administration of the vehicle or this compound via the chosen route (e.g., oral gavage). The treatment duration is typically 8-12 weeks.
-
-
Monitoring:
-
Monitor body weight and blood glucose levels weekly.
-
Collect 24-hour urine samples using metabolic cages at baseline and at regular intervals throughout the study to measure urinary albumin excretion.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples for the measurement of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animals and collect the kidneys for histopathological analysis (e.g., periodic acid-Schiff staining for glomerulosclerosis and Masson's trichrome staining for fibrosis).
-
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between treatment groups.
Table 2: Example of Data Presentation for Key Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight (g) | |||
| Baseline | |||
| Final | |||
| Blood Glucose (mg/dL) | |||
| Baseline | |||
| Final | |||
| Urine Albumin Excretion (mg/24h) | |||
| Baseline | |||
| Final | |||
| Serum Creatinine (mg/dL) | |||
| Final | |||
| Glomerulosclerosis Score | |||
| Final |
Conclusion
While specific dosage information for this compound in rodent models is not widely published, the information provided here offers a framework for researchers to design and conduct preclinical studies. It is imperative to perform pilot studies to determine the optimal dosage and to carefully monitor the animals throughout the experimental period. The use of appropriate animal models and well-defined experimental protocols is crucial for obtaining reliable and translatable results in the investigation of the therapeutic potential of PDE5A inhibitors in various diseases.
References
Application Notes and Protocols for Oral Gavage Administration of PF-00489791 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of PF-00489791 in preclinical animal models, particularly focusing on studies related to diabetic nephropathy.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to increased intracellular levels of cGMP, which plays a crucial role in nitric oxide (NO) signaling pathways. This mechanism is believed to offer therapeutic benefits in conditions characterized by endothelial dysfunction and impaired blood flow, such as diabetic nephropathy.[2][3][4] Preclinical studies in animal models are essential to evaluate the pharmacokinetics, efficacy, and safety of this compound before clinical trials in humans.[5] Oral gavage is a common and precise method for oral drug administration in these studies.[6]
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Pyrazolopyrimidine Derivative (Compound 15f) in Mice Following Oral Gavage
While specific pharmacokinetic data for this compound in preclinical models is not publicly available, the following table presents data from a similar pyrazolopyrimidine compound (15f) to provide representative values.[7]
| Parameter | 50 mg/kg Dose | 100 mg/kg Dose |
| Cmax (ng/mL) | 12,300 | 23,100 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-t) (ng·h/mL) | 48,600 | 129,000 |
| Half-life (t½) (h) | 3.2 | 4.1 |
Data synthesized from a study on a pyrazolopyrimidine derivative with anti-Wolbachia activity.[7]
Table 2: Key Parameters for Preclinical Studies of PDE5 Inhibitors in Diabetic Nephropathy Animal Models
| Parameter | Description |
| Animal Model | Streptozotocin (STZ)-induced diabetic rats (Type 1 diabetes model).[3][8] |
| Species/Strain | Albino Wistar rats.[3][8] |
| Sex | Male |
| Age/Weight | 8-10 weeks / 200-250 g at the start of the study |
| Disease Induction | Single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer. |
| Compound | This compound |
| Dosage (representative) | 1-10 mg/kg/day (based on typical effective doses of other PDE5 inhibitors in similar models) |
| Administration Route | Oral gavage |
| Study Duration | 4-12 weeks |
| Primary Endpoints | Albuminuria, serum creatinine, blood urea nitrogen (BUN).[3][9] |
| Secondary Endpoints | Glomerular filtration rate (GFR), renal histology (glomerulosclerosis, tubulointerstitial fibrosis), inflammatory markers.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. As this compound is a pyrazolopyrimidine derivative, a standard suspended vehicle (SSV) is appropriate.[7]
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC)
-
0.5% (v/v) Benzyl Alcohol
-
0.4% (v/v) Tween 80
-
98.6% (v/v) 0.9% Saline
-
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
In a clean beaker, dissolve the benzyl alcohol in the Tween 80.
-
Add the 0.9% saline and mix thoroughly with a magnetic stirrer.
-
Slowly add the sodium CMC to the solution while continuously stirring to avoid clumping.
-
Continue stirring until the sodium CMC is fully dissolved and the vehicle is homogenous.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Weigh the precise amount of this compound powder.
-
Levigate the this compound powder with a small amount of the prepared vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
Mix the final suspension thoroughly before each use to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration of this compound in Rats
This protocol details the procedure for administering the prepared this compound suspension to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately to determine the correct volume of the suspension to be administered.
-
Gently but firmly restrain the rat to prevent movement and injury. One common method is to hold the rat by the scruff of the neck, which also helps to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the appropriate insertion depth (from the tip of the nose to the last rib). Mark this depth on the needle if necessary.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound suspension.
-
Administer the suspension at a steady rate to avoid regurgitation.
-
-
Post-Administration:
-
Gently withdraw the gavage needle along the same path of insertion.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for evaluating this compound in a diabetic nephropathy animal model.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. fda.gov [fda.gov]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. The efficacy of PDE5 inhibitors in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cGMP Measurement in Response to PF-00489791 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal communication.[1][2][3] The intracellular concentration of cGMP is tightly regulated by its synthesis via soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases (PDEs).[1][4] The nitric oxide (NO)-sGC-cGMP signaling pathway is a key regulatory axis in many tissues.[5][6][7] Dysregulation of this pathway is implicated in various cardiovascular and neurological disorders.[3][7]
PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cGMP.[8] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and enhancement of downstream signaling.[2][9] This mechanism of action makes this compound a valuable tool for studying cGMP-mediated signaling and a potential therapeutic agent for conditions characterized by impaired NO-cGMP signaling.[10][11][12]
These application notes provide a detailed protocol for measuring intracellular cGMP levels in cultured cells following treatment with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
The canonical nitric oxide-sGC-cGMP signaling pathway is initiated by the production of nitric oxide (NO). NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[6][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then allosterically activates cGMP-dependent protein kinase G (PKG), which phosphorylates various downstream targets to elicit a physiological response. The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.[4][9] this compound acts by inhibiting PDE5, thereby prolonging the action of cGMP.
Experimental Protocols
cGMP Measurement using Competitive ELISA
This protocol describes the measurement of intracellular cGMP levels in cultured cells (e.g., vascular smooth muscle cells) treated with this compound.
Materials:
-
Cell culture medium and supplements
-
Vascular smooth muscle cells (or other relevant cell type)
-
This compound (prepare stock solution in DMSO)
-
NO donor (e.g., Sodium Nitroprusside - SNP)
-
Phosphate Buffered Saline (PBS)
-
0.1 M HCl
-
Commercially available cGMP ELISA kit (e.g., Cell Biolabs, Inc. Cat. No. STA-501 or similar)[13]
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed vascular smooth muscle cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Cell Treatment: a. On the day of the experiment, aspirate the culture medium and wash the cells once with serum-free medium. b. Add fresh serum-free medium to each well. c. Prepare working solutions of this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) by diluting the stock solution in serum-free medium. d. Add the this compound working solutions to the respective wells and incubate for 30 minutes at 37°C. e. To stimulate cGMP production, add an NO donor (e.g., 10 µM SNP) to the wells and incubate for an additional 10 minutes at 37°C. Include appropriate controls (vehicle control, SNP alone, this compound alone).
-
Cell Lysis: a. Aspirate the medium from all wells. b. Add 200 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity. c. Incubate at room temperature for 10 minutes. d. Scrape the cells and transfer the lysate to microcentrifuge tubes. e. Centrifuge at 600 x g for 10 minutes to pellet cellular debris. f. Collect the supernatant for the cGMP ELISA.
-
cGMP ELISA: a. Perform the cGMP ELISA according to the manufacturer's instructions.[13][14] A general procedure for a competitive ELISA is as follows: b. Prepare cGMP standards as described in the kit protocol. c. Add 50 µL of standards and samples (cell lysates) to the wells of the antibody-coated microplate. d. Add 25 µL of cGMP-peroxidase conjugate to each well. e. Add 25 µL of anti-cGMP antibody to each well. f. Incubate for 2 hours at room temperature on a shaker. g. Wash the wells three times with the provided wash buffer. h. Add 100 µL of substrate solution to each well and incubate for 10-30 minutes at room temperature. i. Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations. c. Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve. d. Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.
Data Presentation
The following table represents hypothetical data from an experiment conducted as described above, demonstrating the effect of this compound on cGMP levels in vascular smooth muscle cells stimulated with an NO donor.
| Treatment Group | This compound Concentration | NO Donor (10 µM SNP) | Mean cGMP Concentration (pmol/mL) ± SD | Fold Change vs. NO Donor Alone |
| Vehicle Control | 0 | - | 2.5 ± 0.5 | 0.25 |
| NO Donor Alone | 0 | + | 10.2 ± 1.1 | 1.0 |
| This compound | 1 nM | + | 18.5 ± 2.3 | 1.8 |
| This compound | 10 nM | + | 35.8 ± 4.1 | 3.5 |
| This compound | 100 nM | + | 62.1 ± 6.8 | 6.1 |
| This compound | 1 µM | + | 85.4 ± 9.2 | 8.4 |
Note: The data presented in this table is for illustrative purposes only and should not be considered as actual experimental results.
Troubleshooting
-
Low cGMP Signal: Ensure that the NO donor is fresh and active. Optimize the incubation time and concentration of the NO donor. Consider using a more sensitive assay format, such as an acetylated ELISA, if cGMP levels are very low.[15][16]
-
High Variability: Ensure consistent cell seeding density and treatment conditions. Mix reagents thoroughly before use. Be precise with pipetting volumes.
-
Edge Effects in Microplate: Avoid using the outer wells of the microplate if edge effects are a concern. Fill the outer wells with PBS or water during incubation.
Conclusion
This application note provides a framework for measuring the effect of the PDE5 inhibitor this compound on intracellular cGMP levels. The provided protocol for a competitive ELISA is a robust and widely used method for quantifying cGMP.[13][14] By following these guidelines, researchers can effectively assess the pharmacological activity of this compound and investigate its role in modulating cGMP-dependent signaling pathways.
References
- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 2. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The nitric oxide-soluble guanylate cyclase-cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. s3.amazonaws.com [s3.amazonaws.com]
Experimental Design for In Vivo Studies of PF-00489791: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00489791 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent vasodilation.[2][3] This mechanism has shown therapeutic potential in conditions associated with endothelial dysfunction and impaired nitric oxide (NO) signaling, such as diabetic nephropathy, hypertension, and Raynaud's disease.[2][4][5]
Preclinical and clinical studies have suggested that enhancing the cGMP pool through PDE5 inhibition can have renoprotective effects by reducing albuminuria, inflammation, and fibrosis.[3][6] A significant clinical trial in patients with type 2 diabetes and overt nephropathy demonstrated that daily administration of 20 mg of this compound for 12 weeks resulted in a notable reduction in the urinary albumin-to-creatinine ratio (UACR).[2][3] The treatment was generally well-tolerated, with the most common adverse events being mild headache and upper gastrointestinal issues.[2][3]
These application notes provide a detailed framework for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in preclinical animal models, with a focus on diabetic nephropathy. While specific preclinical data for this compound is not extensively published, the following protocols are based on established methodologies for other PDE5 inhibitors and relevant disease models.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of PDE5A, which prevents the breakdown of cGMP. This leads to the potentiation of the nitric oxide (NO) signaling pathway.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from a phase 2 clinical trial of this compound in patients with type 2 diabetes and overt nephropathy. This data can serve as a benchmark for preclinical studies.
Table 1: Clinical Trial Design and Patient Demographics
| Parameter | Value | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group | [3] |
| Patient Population | Type 2 diabetes with overt nephropathy | [3] |
| Treatment Group | This compound (20 mg, once daily) | [2][3] |
| Control Group | Placebo | [2][3] |
| Treatment Duration | 12 weeks | [2][3] |
| Number of Subjects | 256 (3:1 randomization, this compound:placebo) | [2] |
Table 2: Efficacy and Safety Outcomes
| Parameter | Result | Reference |
| Primary Efficacy Endpoint | ||
| Change in UACR | 15.7% reduction with this compound vs. placebo | [2][3] |
| Secondary Endpoints | ||
| Systolic/Diastolic Blood Pressure | No significant change over time | [3] |
| Estimated Glomerular Filtration Rate (eGFR) | No significant difference between groups | [3] |
| Safety | ||
| Common Adverse Events | Headache, upper gastrointestinal events (mild severity) | [2][3] |
Experimental Protocols
Animal Model of Diabetic Nephropathy (Streptozotocin-Induced)
This protocol describes the induction of type 1 diabetes in rodents, a commonly used model to study diabetic nephropathy.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and test strips
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
STZ Preparation: On the day of induction, dissolve STZ in cold, sterile citrate buffer to the desired concentration (e.g., 50-65 mg/kg for rats, prepared fresh).
-
Induction of Diabetes:
-
Fast the animals for 4-6 hours.
-
Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.
-
A control group should be injected with citrate buffer only.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-injection from tail vein blood.
-
Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
-
Development of Nephropathy: Allow 4-8 weeks for the development of diabetic nephropathy, characterized by persistent albuminuria.
Dosing and Administration of this compound
Formulation: A suggested vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Dosing:
-
A dose-ranging study is recommended to determine the optimal dose of this compound.
-
Administer the drug or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
Efficacy Assessment
a) Measurement of Urinary Albumin Excretion:
-
Place animals in metabolic cages for 24-hour urine collection at baseline and at regular intervals throughout the study.
-
Measure the total urine volume.
-
Determine the albumin concentration in the urine using a rat/mouse-specific albumin ELISA kit.
-
Measure the creatinine concentration using a commercially available assay kit.
-
Calculate the urinary albumin-to-creatinine ratio (UACR) to normalize for variations in urine output.
b) Blood Pressure Measurement (Non-invasive Tail-Cuff Method):
-
Acclimatize the animals to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced hypertension.
-
Maintain a consistent, quiet environment during measurements.
-
Gently place the rat or mouse in the restrainer.
-
Position the tail cuff and sensor on the tail.
-
Record systolic and diastolic blood pressure. Obtain multiple readings and average them for each animal.
-
Perform measurements at baseline and at the end of the treatment period.
c) Histopathological Analysis of Kidney Tissue:
-
At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 4% paraformaldehyde.
-
Harvest the kidneys, fix them in 10% neutral buffered formalin, and embed in paraffin.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerular and tubular changes.
-
Examine sections for glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies of this compound.
Logical Relationship Diagram for Endpoint Analysis
Caption: Logical relationships in endpoint analysis.
References
- 1. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Phase 2, Placebo-Controlled Study To Evaluate The Efficacy And Safety Of this compound In Patients With Type 2 Diabetes And Overt Nephropathy | MedPath [trial.medpath.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Effect of Phosphodiesterase Inhibitor on Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 2, Placebo-Controlled Study To Evaluate The Efficacy And Safety Of this compound In Patients With Type 2 Diabetes And Overt Nephropathy [ctv.veeva.com]
Long-Term Stability of PF-00489791 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound elevates intracellular cGMP concentrations, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism of action underlies its investigation for various therapeutic applications. Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in preclinical and clinical research. These application notes provide detailed protocols and guidelines for the preparation, storage, and assessment of this compound solutions to maintain their integrity throughout experimental workflows.
Data Presentation: Stability of this compound Solutions
The long-term stability of this compound in solution is influenced by several factors, including the solvent, storage temperature, pH, and exposure to light. The following tables summarize the recommended storage conditions and provide hypothetical degradation data based on the typical stability profiles of similar pyrazolopyrimidine-based PDE5 inhibitors.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Maximum Storage Duration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 25 mg/mL | -80°C | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[1] | Use within a shorter timeframe for optimal activity. |
Table 2: Hypothetical Long-Term Stability of this compound in Aqueous Working Solutions (10 µM) at 4°C
| Solvent/Buffer System | pH | Day 7 (% Remaining) | Day 14 (% Remaining) | Day 30 (% Remaining) |
| Phosphate-Buffered Saline (PBS) | 7.4 | >98% | >95% | >90% |
| 0.5% Carboxymethylcellulose (CMC) | 7.0 | >99% | >97% | >95% |
| 10% Solutol® HS 15 in Saline | 6.8 | >99% | >98% | >96% |
Disclaimer: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual stability should be confirmed experimentally.
Table 3: Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | ~20% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~25% |
| Photostability | UV light (ICH Q1B) | 24 hours | Room Temp | ~10% |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | ~5% |
Disclaimer: The data in Table 3 is hypothetical and intended to illustrate potential degradation under stress conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To prepare a diluted aqueous working solution of this compound for in vitro or in vivo experiments. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Other aqueous vehicles as required (e.g., 0.5% CMC, 10% Solutol® HS 15)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
In a sterile conical tube, add the desired volume of the aqueous vehicle.
-
While vortexing the aqueous vehicle, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid solvent-induced effects in biological assays.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by using a different co-solvent or vehicle).
-
Use the freshly prepared working solution for experiments.
Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in solution over time to determine its stability under specific storage conditions. This protocol is a representative method based on common practices for similar small molecules.
Materials:
-
This compound solutions to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
HPLC-grade water, acetonitrile, and formic acid
-
Autosampler vials
Procedure:
-
Sample Preparation: At each time point, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically near its absorbance maximum).
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and generate a calibration curve by plotting peak area versus concentration.
-
Analysis: Inject the prepared samples from the stability study.
-
Data Interpretation: Determine the concentration of this compound in each sample by interpolating its peak area from the calibration curve. Calculate the percentage of the initial concentration remaining at each time point.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
References
Troubleshooting & Optimization
Troubleshooting PF-00489791 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of PF-00489791 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a pyrazolopyrimidine, a class of organic compounds that are often lipophilic (fat-soluble) in nature.[1] Small molecule inhibitors like this compound are frequently designed to be lipophilic to effectively cross cell membranes and interact with their intracellular targets. This inherent hydrophobicity leads to poor solubility in aqueous-based solutions like buffers and cell culture media.
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 12.5 mg/mL (26.23 mM).[2][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A3: This is a common issue known as precipitation or "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution. To mitigate this, it is advisable to keep the final concentration of DMSO in the aqueous solution as low as possible (typically below 1%).
Q4: How should I properly store this compound powder and its stock solutions?
A4: Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2][3]
-
Stock Solutions (in DMSO): Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Troubleshooting Guide for Insolubility
This guide addresses specific issues you may encounter when preparing solutions of this compound.
Problem: The this compound powder is not fully dissolving in DMSO.
-
Solution 1: Use Mechanical Assistance. Gentle heating and physical agitation can aid dissolution. Try vortexing the solution for several minutes. For more persistent issues, sonication in an ultrasonic water bath is recommended to break down compound aggregates.[2][4]
-
Solution 2: Verify Solvent Quality. Ensure you are using high-purity, anhydrous DMSO. Old or improperly stored DMSO can absorb atmospheric moisture, which will hinder the dissolution of hydrophobic compounds.[2][3]
Problem: The compound precipitates in my aqueous working solution during my experiment.
-
Solution 1: Minimize Final DMSO Concentration. The most common cause of precipitation is an excessive concentration of the organic stock solvent in the final aqueous solution. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your cell culture medium or buffer.
-
Solution 2: Use a Co-solvent Formulation. For more demanding applications, especially in vivo studies, a co-solvent system is necessary to maintain solubility. A widely used formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2] This approach encapsulates the hydrophobic compound, preventing it from precipitating in an aqueous environment.
Solubility Data
The following table summarizes the known solubility parameters for this compound.
| Solvent/System | Maximum Concentration | Molarity | Notes |
| In Vitro | |||
| DMSO | 12.5 mg/mL | 26.23 mM | Requires sonication. Use of new, anhydrous DMSO is critical.[2][3] |
| In Vivo Formulation | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | ≥ 2.62 mM | Prepare fresh for each use. Add components sequentially.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 476.55 g/mol ).[2] For example, to prepare 1 mL of a 10 mM solution, you would need 4.77 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For 4.77 mg of powder, add 1 mL of DMSO.
-
Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes.
-
Apply Sonication: Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and all particulate matter has dissolved.[2][4]
-
Store Properly: Aliquot the clear stock solution into single-use, low-retention tubes and store at -80°C.[2]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw Stock Solution: Retrieve a single-use aliquot of the this compound DMSO stock solution and allow it to thaw completely at room temperature.
-
Pre-warm Buffer: Warm your target aqueous solution (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C).
-
Perform Serial Dilution: To avoid immediate precipitation, perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of the aqueous buffer.
-
Final Dilution: Quickly add the intermediate dilution to the final volume of pre-warmed aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion. Ensure the final DMSO concentration remains below 1%.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Protocol 3: Recommended Formulation for In Vivo Animal Studies
This protocol is designed to create a stable formulation for administration in animal models. The example below is for preparing 1 mL of a 1.25 mg/mL solution.
-
Prepare Stock: First, prepare a 12.5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.[2]
-
Sequential Addition: In a sterile tube, add the solvents one by one in the following order:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final Mix: Vortex the final solution gently to ensure it is clear and uniform.
-
Administration: This formulation should be prepared fresh on the day of use.[2][5]
Visual Guides
The following diagrams illustrate key workflows and pathways related to the use of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Signaling pathway of this compound as a PDE5A inhibitor.
References
Technical Support Center: Overcoming Low Efficacy of PF-00489791 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy of the PDE5A inhibitor, PF-00489791, in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Compound Handling and Preparation
Q1: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A1: this compound, a pyrazolopyrimidine derivative, may have limited aqueous solubility. Here are several steps to address this:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. This compound has a reported solubility of 12.5 mg/mL in DMSO with ultrasonic assistance.[1]
-
Final Solvent Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Working Solution Preparation: For in vivo studies, a suggested protocol involves using a co-solvent system of DMSO, PEG300, and Tween-80 in saline.[1] A similar approach with appropriate cell culture medium instead of saline might be tested for in vitro assays, though cytotoxicity of the vehicle must be carefully evaluated. Another option is to use 20% SBE-β-CD in saline.[1]
-
pH Adjustment: The solubility of pyrazolopyrimidine compounds can be pH-dependent. While altering the pH of cell culture medium is generally not recommended, preparing stock solutions in a buffer with a slightly acidic pH may improve solubility before final dilution.
-
Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.
Q2: How should I store this compound stock solutions?
A2: To prevent degradation, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
2. Cell-Based Assay Design and Optimization
Q3: I am not observing a significant effect of this compound on intracellular cGMP levels. What are the critical factors in my assay design?
A3: The efficacy of this compound in a cell-based assay is dependent on a functional nitric oxide (NO)/cGMP signaling pathway in your chosen cell line.
-
Endogenous PDE5A Expression: Confirm that your cell line expresses sufficient levels of PDE5A. This can be verified by Western blot or RT-PCR.[2][3] Cell lines known to express PDE5A include human platelets, and various smooth muscle cells.[4] Neuroblastoma-glioma NG108-15 cells have also been shown to have inducible PDE5A expression.[2]
-
Stimulation of cGMP Production: this compound is an inhibitor of cGMP degradation by PDE5. To observe its effect, you must first stimulate the production of cGMP. This is typically achieved by using a nitric oxide (NO) donor, such as sodium nitroprusside (SNP) or S-nitroso-N-acetyl-penicillamine (SNAP).[5][6] The concentration and incubation time of the NO donor need to be optimized for your specific cell line to achieve a robust but submaximal cGMP signal.
-
Cellular Permeability: For this compound to be effective, it must cross the cell membrane to reach its intracellular target, PDE5. While specific data on this compound's cell permeability is limited, its chemical structure suggests it should be cell-permeable. If you suspect poor uptake, consider performing a permeability assay, such as a Caco-2 assay, or increasing the incubation time with the compound.[7][8][9]
Q4: How do I optimize the concentration of the nitric oxide (NO) donor in my assay?
A4: The optimal concentration of an NO donor like sodium nitroprusside (SNP) is crucial and cell-type dependent.
-
Dose-Response Curve: Perform a dose-response experiment with the NO donor alone to determine the EC50 for cGMP production in your cell line.
-
Submaximal Stimulation: For inhibitor studies, use a concentration of the NO donor that produces a submaximal cGMP response (e.g., EC80). This will allow you to observe a potentiation of the cGMP signal in the presence of this compound.
-
Toxicity: High concentrations of NO donors can be cytotoxic. Ensure that the chosen concentration does not significantly impact cell viability over the course of your experiment. For example, in aneurysmal smooth muscle cells, SNP showed a significant reduction in cell viability at 1 µM.[10]
Q5: My results are variable between experiments. What are the potential sources of variability?
A5: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Passage Number and Health: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density, as this can affect the overall PDE5A expression and cGMP signaling.
-
Serum Interference: Components in serum can sometimes interfere with cGMP immunoassays.[11] If you suspect this, you can try reducing the serum concentration during the assay or using a serum-free medium. It is also advisable to run a standard curve in the same medium as your samples.[11]
-
Assay Timing: The kinetics of cGMP production and degradation can be rapid. Optimize the timing of NO donor stimulation and cell lysis to capture the peak cGMP signal.
3. Data Interpretation and Troubleshooting
Q6: The IC50 value I am obtaining for this compound in my cell-based assay is much higher than the reported in vitro IC50 of 1.5 nM. Why is this?
A6: It is common for the IC50 value of a compound to be higher in a cell-based assay compared to a biochemical (enzymatic) assay. This discrepancy can be attributed to several factors:
-
Cellular Barriers: The compound must cross the cell membrane to reach its target. Limited cell permeability can reduce the effective intracellular concentration.
-
Protein Binding: The compound may bind to intracellular proteins or lipids, reducing the free concentration available to inhibit PDE5A.
-
Substrate Concentration: In a cell, the concentration of the natural substrate (cGMP) may be much higher than that used in an enzymatic assay, requiring a higher concentration of the inhibitor to achieve 50% inhibition.
-
Drug Efflux: Cells may actively transport the compound out via efflux pumps, lowering its intracellular concentration.
Q7: Could off-target effects be influencing my results?
A7: While this compound is a highly selective PDE5A inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.
-
PDE Isoform Selectivity: this compound shows high selectivity for PDE5A. However, at high concentrations, it may inhibit other PDE isoforms. For example, the related PDE5 inhibitor vardenafil is also potent against PDE6.[4]
-
Phenotypic vs. Target-Based Readout: If you are using a phenotypic readout (e.g., cell proliferation, apoptosis), be aware that the observed effect may not be solely due to PDE5A inhibition. Consider using a more direct readout of target engagement, such as measuring intracellular cGMP levels.
-
Control Experiments: Include appropriate controls, such as other selective PDE5 inhibitors (e.g., sildenafil, vardenafil) or a structurally related but inactive compound, to help confirm that the observed effects are due to PDE5A inhibition.
Data Presentation
Table 1: In Vitro Potency of Selected PDE5 Inhibitors
| Compound | IC50 (nM) - PDE5A | Reference |
| This compound | 1.5 | [1] |
| Sildenafil | 3.5 - 6.6 | [2][4] |
| Vardenafil | 0.7 | [4] |
| Tadalafil | 1.8 | [12] |
Table 2: Troubleshooting Guide for Low Efficacy of this compound in Cell-Based Assays
| Symptom | Possible Cause | Recommended Action |
| Compound Precipitation | Low aqueous solubility of this compound. | Prepare a high-concentration stock in DMSO. Ensure final DMSO concentration in media is low (≤0.5%). Consider using solubilizing agents like PEG300/Tween-80 or SBE-β-CD with appropriate vehicle controls. |
| No or Low cGMP Signal | Insufficient PDE5A expression in the chosen cell line. | Verify PDE5A expression by Western blot or RT-PCR. Select a cell line with known high PDE5A expression (e.g., smooth muscle cells). |
| Inadequate stimulation of cGMP production. | Include a nitric oxide (NO) donor (e.g., SNP) to stimulate guanylate cyclase. Optimize the NO donor concentration and incubation time. | |
| High IC50 Value | Poor cell permeability of this compound. | Increase incubation time with the compound. Consider performing a permeability assay (e.g., Caco-2). |
| High intracellular cGMP levels. | Ensure the NO donor concentration is submaximal to allow for potentiation of the signal. | |
| Compound efflux by cellular transporters. | Use a cell line with low expression of relevant efflux transporters or co-incubate with a general efflux pump inhibitor as a control experiment. | |
| High Variability in Results | Inconsistent cell health or passage number. | Use cells with a consistent, low passage number and ensure they are in a healthy, logarithmic growth phase. |
| Inconsistent cell seeding density. | Optimize and standardize cell seeding density for all experiments. | |
| Interference from serum components in the assay. | Reduce serum concentration or use serum-free media during the assay. Run a standard curve in the same matrix as the samples. | |
| Unexpected Phenotypic Effects | Off-target effects of this compound. | Use the lowest effective concentration of the compound. Confirm target engagement by measuring cGMP levels. Use other selective PDE5 inhibitors as controls. |
Experimental Protocols
Protocol 1: General Procedure for a Cell-Based cGMP Assay
-
Cell Seeding: Seed cells expressing PDE5A in a 96-well plate at a pre-optimized density and allow them to adhere and grow to the desired confluency.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound (and controls) for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add a nitric oxide (NO) donor (e.g., sodium nitroprusside) at a pre-optimized submaximal concentration to stimulate cGMP production. Incubate for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your cGMP assay kit (e.g., 0.1 M HCl).[11]
-
cGMP Measurement: Determine the intracellular cGMP concentration using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for PDE5A Expression
-
Cell Lysate Preparation: Grow cells to 80-90% confluency, wash with ice-cold PBS, and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDE5A overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Caption: Workflow for a cell-based cGMP assay to determine this compound potency.
Caption: The nitric oxide/cGMP signaling pathway and the mechanism of action of this compound.
Caption: A decision tree for troubleshooting low efficacy of this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of cGMP-binding cGMP-specific phosphodiesterase (PDE5) in mouse tissues and cell lines using an antibody against the enzyme amino-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanisms of tolerance to sodium nitroprusside in rat cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-489791 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Sodium Nitroprusside Stimulation of Elastic Matrix Regeneration by Aneurysmal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. researchgate.net [researchgate.net]
Identifying and minimizing PF-00489791 off-target effects in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A) with an IC50 of 1.5 nM.[1] By inhibiting PDE5A, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to enhanced cGMP signaling.[2][3] This mechanism is known to cause relaxation of blood vessels, and the compound has been investigated for its potential therapeutic effects in hypertension and diabetic nephropathy.[3][4][5]
Q2: What are the known or potential off-target effects of this compound?
While a comprehensive public off-target screening profile for this compound is not available, data from clinical trials can provide insights into potential off-target effects. The most commonly reported adverse events in clinical studies were generally mild and included headache, diarrhea, and dyspepsia.[2][6] More serious, though less frequent, adverse events observed in a study on patients with diabetic nephropathy included chest discomfort and cerebrovascular accident, though a direct causal link was not definitively established for all cases.[2]
It is also known that other PDE5 inhibitors can exhibit cross-reactivity with other PDE isoforms, such as PDE6 in the retina, which can lead to visual disturbances, and PDE11, whose physiological role is less understood.[7] Researchers should be mindful of these potential off-target activities when interpreting experimental results.
Q3: How can I minimize the risk of off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired on-target effect (i.e., PDE5A inhibition and subsequent cGMP elevation).
-
Employ structurally distinct inhibitors: Use another selective PDE5A inhibitor with a different chemical structure to confirm that the observed phenotype is due to on-target inhibition and not a shared off-target effect.
-
Utilize genetic controls: Employ techniques like siRNA or CRISPR/Cas9 to knock down or knock out PDE5A. If the resulting phenotype mimics the effect of this compound, it provides strong evidence for on-target action.
-
Perform rescue experiments: If a phenotype is observed upon treatment with this compound, attempt to rescue the phenotype by overexpressing PDE5A.
Troubleshooting Guide
Unexpected experimental outcomes may arise from off-target effects. This guide provides a framework for troubleshooting common issues.
| Observation | Potential Cause | Recommended Action |
| Cell toxicity or reduced viability at expected efficacious concentrations. | Off-target cytotoxicity. | 1. Confirm with a different PDE5A inhibitor: Use a structurally unrelated PDE5A inhibitor to see if the toxicity is replicated. 2. Cell line comparison: Test the compound in a cell line that does not express PDE5A. Persistent toxicity suggests off-target effects. 3. Perform a broad toxicity screen: Screen against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). |
| Phenotype is inconsistent with known PDE5A/cGMP signaling pathways. | Off-target pathway modulation. | 1. Conduct a kinome scan: A broad kinase screen can identify unintended kinase inhibition. 2. Receptor and ion channel screening: Profile this compound against a panel of common receptors and ion channels.[8] 3. Pathway analysis: Use phosphoproteomics or transcriptomics to identify unexpectedly modulated signaling pathways. |
| Inconsistent results between different cell lines or experimental systems. | Cell-type specific off-target effects or differences in target expression. | 1. Quantify PDE5A expression: Confirm and quantify the expression levels of PDE5A in the different cell lines used. 2. Characterize cGMP signaling components: Assess the expression and activity of upstream (e.g., soluble guanylate cyclase) and downstream (e.g., protein kinase G) components of the cGMP pathway. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.
Protocol 1: In Vitro PDE5A Inhibition Assay (Fluorescence Polarization)
Objective: To determine the IC50 of this compound for PDE5A inhibition.
Materials:
-
Recombinant human PDE5A enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Binding agent for fluorescently labeled 5'-GMP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
Positive control (e.g., Sildenafil)
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add 5 µL of diluted compound or control to the wells of the microplate.
-
Add 5 µL of diluted PDE5A enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction and initiate binding by adding 10 µL of the binding agent solution.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence polarization in each well using the microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular cGMP Measurement Assay (ELISA)
Objective: To measure the effect of this compound on intracellular cGMP levels in a cell-based assay.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and supplements
-
This compound
-
cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside)
-
Lysis buffer
-
Commercially available cGMP ELISA kit
-
Microplate reader for absorbance measurement
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a cGMP-elevating agent for a short period (e.g., 5-10 minutes).
-
Aspirate the medium and lyse the cells by adding lysis buffer.
-
Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to an antibody-coated plate.
-
Adding a cGMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cGMP concentration in each sample based on the standard curve.
Visualizations
Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Off-Target Identification
Caption: A workflow for identifying potential off-target effects.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 2, Placebo-Controlled Study To Evaluate The Efficacy And Safety Of this compound In Patients With Type 2 Diabetes And Overt Nephropathy | MedPath [trial.medpath.com]
- 5. A Phase 2, Placebo-Controlled Study To Evaluate The Efficacy And Safety Of this compound In Patients With Type 2 Diabetes And Overt Nephropathy [ctv.veeva.com]
- 6. PF-489791 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Managing Side Effects of PF-00489791 in Animal Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential side effects of PF-00489791 in animal experiments. The information is structured through troubleshooting guides and frequently asked questions to directly address issues that may be encountered.
Disclaimer: Publicly available data on the specific side effects of this compound in animal models is limited. The guidance provided here is largely based on the known effects of other phosphodiesterase 5 (PDE5) inhibitors, such as sildenafil and tadalafil, which share a similar mechanism of action. Researchers should always begin with a thorough literature review and conduct pilot studies to establish the safety and tolerability of this compound in their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the relaxation of smooth muscle in blood vessels.[2][3][4] This vasodilatory effect is the basis for its investigation in conditions like diabetic nephropathy and hypertension.[2][5][6][7]
Q2: What are the potential side effects of this compound in laboratory animals?
A2: Based on studies of other PDE5 inhibitors like sildenafil in animal models, potential side effects may include:
-
Gastrointestinal Issues: Decreased appetite, vomiting, and diarrhea.[8][9]
-
Cardiovascular Effects: Hypotension (low blood pressure) and reflex tachycardia (increased heart rate) are the primary risks, especially at higher doses.[6][9]
-
General Malaise: Lethargy, ataxia (impaired coordination), and behavioral changes.[6]
-
Dermatological Effects: Skin flushing, particularly in the groin area, has been observed.[8]
-
Allergic Reactions: Though rare, signs of an allergic reaction such as irregular breathing, rash, fever, or facial swelling should be monitored.[8]
Q3: Are there species-specific differences in side effects?
A3: Yes, the pharmacokinetics and tolerability of drugs can vary significantly between species. For instance, the immunomodulatory effects of sildenafil have been shown to differ between humans and animals, and even between male and female animals.[10] It is crucial to carefully monitor each species for any adverse signs and not assume that a dose tolerated by one species will be safe for another.
Q4: What is the recommended course of action if an animal experiences a severe adverse event?
A4: In the event of a severe adverse reaction such as collapse, seizure, or severe respiratory distress, the priority is to stabilize the animal. Discontinue administration of this compound immediately and provide appropriate supportive veterinary care. For severe hypotension and tachycardia, intravenous (IV) fluid therapy is a primary intervention to help restore normal blood pressure.[6] All severe adverse events should be thoroughly documented and reported to the institutional animal care and use committee (IACUC).
Troubleshooting Guide
This guide provides practical steps for managing common, non-life-threatening side effects observed during experiments with PDE5 inhibitors.
| Observed Side Effect | Potential Cause | Recommended Action(s) | Monitoring Parameters |
| Mild Gastrointestinal Upset (e.g., loose stool, transient inappetence) | Drug-induced irritation of the GI tract. | - Administer this compound with a small amount of palatable food, if the experimental protocol allows.[8] - Ensure fresh water is readily available to prevent dehydration. - Consider dividing the dose if administering once daily, if scientifically appropriate. | - Food and water intake. - Fecal consistency. - Body weight. |
| Hypotension (asymptomatic or mild) | Vasodilatory effect of PDE5 inhibition. | - Reduce the dosage in subsequent administrations. - Ensure the animal is well-hydrated. - Avoid co-administration with other hypotensive agents. | - Regular blood pressure monitoring (e.g., tail-cuff method). - Heart rate. - General activity level. |
| Skin Flushing | Peripheral vasodilation. | - This is often a transient and mild side effect. - Ensure the animal's environment is not overly warm. - If persistent or severe, consider a dose reduction. | - Visual inspection of the skin. - Monitor for signs of distress or itching. |
| Lethargy or Ataxia | Central nervous system effects or a consequence of hypotension. | - Confirm that the lethargy is not due to significant hypotension. - Reduce the dose for the next administration. - Ensure the animal's housing is safe to prevent injury from falls. | - Neurological assessment (e.g., righting reflex, gait). - Blood pressure. - Activity level. |
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Rodents
This protocol describes a non-invasive method for monitoring blood pressure in rats or mice, which is critical when administering a vasodilator like this compound.
-
Acclimatization: Acclimate the animal to the restraining device and tail-cuff apparatus for several days before the experiment begins. This minimizes stress-induced hypertension.
-
Animal Preparation: Place the conscious animal in a warming chamber (30-34°C) for 10-15 minutes to increase blood flow to the tail.
-
Procedure:
-
Transfer the animal to the restraining device.
-
Place the occlusion cuff and sensor cuff on the base of the tail.
-
Inflate and deflate the cuff system automatically using a computerized platform.
-
Record at least 10-15 consecutive measurements.
-
-
Data Analysis: Discard the initial few readings to allow for stabilization. Average the subsequent stable readings to determine the systolic and diastolic blood pressure and heart rate.
-
Frequency: Measure blood pressure before administration (baseline) and at predetermined time points post-administration (e.g., 1, 2, 4, and 8 hours) to capture the peak effect and duration of action.
Protocol 2: Management of Acute Overdose
This protocol outlines the immediate steps to take in case of a suspected accidental overdose of this compound.
-
Assessment: Immediately assess the animal's vital signs: heart rate, respiratory rate, mucous membrane color, and capillary refill time. Check for signs of severe hypotension (weakness, collapse) and tachycardia.
-
Decontamination (if applicable): If the overdose was via oral administration and occurred within 30 minutes, and the animal is asymptomatic, consult with a veterinarian about inducing emesis. Do not induce emesis in a symptomatic or unconscious animal. [6]
-
Supportive Care:
-
For symptomatic animals, the primary treatment is supportive.
-
Establish intravenous access and begin fluid therapy (e.g., crystalloid fluids like Lactated Ringer's Solution or 0.9% NaCl) to manage hypotension.[6] The fluid rate should be determined by a veterinarian based on the animal's condition.
-
-
Continuous Monitoring: Continuously monitor vital signs, especially blood pressure, throughout the supportive care period until they return to a normal and stable range.
Visualizations
Signaling Pathway of this compound
References
- 1. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 7. A Phase 2, Placebo-Controlled Study To Evaluate The Efficacy And Safety Of this compound In Patients With Type 2 Diabetes And Overt Nephropathy | MedPath [trial.medpath.com]
- 8. Sildenafil | VCA Animal Hospitals [vcahospitals.com]
- 9. Sildenafil for Cats and Dogs: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 10. urotoday.com [urotoday.com]
Technical Support Center: Optimizing PF-00489791 Concentration for Maximum PDE5A Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-00489791, a potent PDE5A inhibitor. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.
This compound: Key Data and Properties
For ease of reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value | Source |
| Target | Phosphodiesterase 5A (PDE5A) | [1][2] |
| IC₅₀ | 1.5 nM[1], 1.9 nM[2] | [1][2] |
| Molecular Formula | C₂₀H₂₈N₈O₄S | [2] |
| Molecular Weight | 476.6 g/mol | [2] |
| Solubility | Soluble in Acetonitrile and Water; Slightly soluble in DMSO and DMF | [2] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Maximum PDE5A Inhibition in a Biochemical Assay
This protocol outlines the steps to determine the optimal concentration of this compound for achieving maximum inhibition of purified PDE5A enzyme activity. This involves establishing a dose-response curve.
Materials:
-
Purified recombinant PDE5A1 enzyme
-
This compound
-
cGMP (substrate)
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[3]
-
DMSO (for inhibitor dilution)
-
Detection reagents (assay-specific, e.g., fluorescence polarization probe, colorimetric substrate)
-
Microplate reader
-
96-well or 384-well plates (black plates for fluorescence assays, clear plates for colorimetric assays)[4]
Procedure:
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of concentrations. It is recommended to use a wide range of inhibitor concentrations to generate a complete dose-response curve.[5] A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 µM) is a good starting point.
-
Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified PDE5A1 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal enzyme concentration may vary depending on the specific activity of the enzyme lot and should be determined empirically to ensure the reaction proceeds within the linear range.[6]
-
Prepare the cGMP substrate solution in PDE Assay Buffer. For competitive inhibitor studies, it is often recommended to use a substrate concentration at or below the Michaelis constant (Km) value.[7]
-
-
Assay Setup:
-
Add the diluted this compound solutions to the wells of the microplate. Include wells with assay buffer and DMSO only as a no-inhibitor control (maximum enzyme activity) and wells with no enzyme as a background control.
-
Add the diluted PDE5A1 enzyme to all wells except the background control.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.[3][5]
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a predetermined time.[5][8] This incubation time should be within the linear range of the reaction, where product formation is proportional to time.[6]
-
Stop the reaction (if necessary for the assay format) and proceed with the detection step according to the manufacturer's instructions for your chosen assay kit (e.g., adding a binding agent for fluorescence polarization).[6]
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence polarization, absorbance) using a microplate reader.
-
Subtract the background signal from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to generate a dose-response curve.
-
From this curve, the concentration that yields maximum inhibition can be determined. This is typically the concentration at the plateau of the curve.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5A (PDE5A).[1][2] PDE5A is the enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDE5A, this compound increases the intracellular concentration of cGMP, which in turn activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells.[4][9]
Q2: What are the reported IC₅₀ values for this compound against PDE5A? A2: The reported half-maximal inhibitory concentration (IC₅₀) values for this compound against PDE5A are 1.5 nM and 1.9 nM.[1][2]
Q3: How should I prepare and store stock solutions of this compound? A3: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[1] For storage, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q4: What concentration of cGMP should I use in my biochemical assay? A4: For determining the potency of a competitive inhibitor like this compound, it is generally recommended to use a cGMP concentration at or below its Km value for PDE5A.[7] This ensures that the assay is sensitive to competitive inhibition.
Q5: Can this compound be used in cell-based assays? A5: Yes, this compound can be used in cell-based assays to investigate its effects on intracellular cGMP levels and downstream signaling pathways. However, the optimal concentration for cell-based assays may differ from that determined in biochemical assays due to factors such as cell permeability and potential off-target effects. It is important to perform a dose-response experiment in the specific cell line of interest.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: My data shows significant variability between replicate wells for the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several sources:
-
Pipetting Errors: Ensure that your pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when working with small volumes.[4]
-
Inadequate Mixing: After adding reagents to the wells, ensure thorough but gentle mixing to create a homogenous reaction mixture.[10]
-
Edge Effects: In microplates, wells at the edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, you can fill the outer wells with a buffer or water, or use a temperature-controlled plate reader.[11]
-
Reagent Instability: Ensure that all reagents, especially the enzyme and substrate, are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles of the enzyme.[5]
-
Issue 2: Lower than expected inhibition by this compound.
-
Question: I am not observing the expected level of PDE5A inhibition, even at higher concentrations of this compound. Why might this be happening?
-
Answer: Several factors could contribute to lower-than-expected inhibition:
-
Inhibitor Degradation: Verify the integrity of your this compound stock solution. Improper storage or handling can lead to degradation. Prepare fresh dilutions for each experiment.
-
Enzyme Concentration Too High: If the concentration of PDE5A in the assay is too high, it may require a higher concentration of the inhibitor to achieve significant inhibition.[5] Consider performing an enzyme titration to find the optimal concentration.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding.[12] Ensure that your assay conditions are within the recommended range for PDE5A activity and inhibitor binding.
-
Incorrect Substrate Concentration: If the cGMP concentration is too high, it can outcompete the inhibitor, leading to reduced apparent inhibition.
-
Issue 3: High background signal in the assay.
-
Question: My no-enzyme control wells are showing a high signal, which is affecting my results. What can I do to reduce the background?
-
Answer: A high background signal can be caused by:
-
Contaminated Reagents: Your buffer, substrate, or detection reagents may be contaminated. Try preparing fresh reagents to see if the background signal decreases.
-
Autofluorescence of the Inhibitor: Some compounds can be fluorescent and interfere with fluorescence-based assays. Run a control with only the inhibitor and assay buffer to check for autofluorescence.
-
Non-enzymatic Substrate Degradation: The substrate may be unstable under the assay conditions and degrade non-enzymatically. Assess this by incubating the substrate in the assay buffer without the enzyme.
-
Incorrect Plate Type: For fluorescence assays, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are appropriate.[4]
-
Visualizations
Signaling Pathway
Caption: The PDE5A signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common PDE5A inhibition assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. munin.uit.no [munin.uit.no]
- 9. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Addressing unexpected results in PF-00489791 treated animal models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing unexpected results encountered during in vivo studies with the phosphodiesterase 5 (PDE5) inhibitor, PF-00489791.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected neurological signs (e.g., hyperactivity, tremors, or seizures) in our rodent models treated with this compound. Is this a known effect?
A1: While specific reports on this compound inducing seizures in animal models are not widely published, other PDE5 inhibitors have been shown to lower the seizure threshold.[1][2]
Potential Causes:
-
On-Target CNS Effects: PDE5 is expressed in the central nervous system. Inhibition of PDE5 can lead to increased levels of cyclic guanosine monophosphate (cGMP), which may modulate neuronal excitability.[2]
-
Off-Target Effects: Although this compound is a selective PDE5 inhibitor, high concentrations could potentially interact with other phosphodiesterases or signaling pathways in the brain.
-
Underlying Conditions in the Animal Model: Certain animal strains may have a predisposition to neurological events, which could be unmasked by the administration of this compound.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the frequency and severity of the neurological signs are dose-dependent. A clear dose-response relationship would suggest a compound-related effect.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in the brain tissue to confirm blood-brain barrier penetration and to correlate drug levels with the observed effects.[2]
-
Control Groups: Ensure that the appropriate vehicle control groups are included and that they do not exhibit similar neurological signs.
-
Electrocorticogram (ECoG) Monitoring: For a more detailed investigation, consider ECoG monitoring in a subset of animals to characterize any seizure-like activity.[1]
-
Consult a Veterinarian: Rule out any underlying health issues in the animals that could be contributing to the observed signs.
Q2: Our animal models of diabetic nephropathy treated with this compound are showing a significant drop in blood pressure, leading to lethargy and reduced food intake. How should we manage this?
A2: A reduction in blood pressure is an expected pharmacological effect of this compound due to its vasodilatory properties.[3] However, an excessive drop can be problematic in animal studies.
Potential Causes:
-
Dose-Related Hypotension: The dose of this compound may be too high for the specific animal model or strain being used.
-
Interaction with Anesthesia: If blood pressure is measured under anesthesia, there could be a synergistic hypotensive effect between this compound and the anesthetic agent.
-
Dehydration: Reduced fluid intake can exacerbate hypotension.
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the dose of this compound to a level that still provides the desired therapeutic effect on the kidneys without causing excessive hypotension.
-
Blood Pressure Monitoring: Implement continuous or frequent blood pressure monitoring (e.g., using telemetry or tail-cuff methods) to establish a clear timeline of the hypotensive effect in relation to dosing.[4]
-
Hydration Support: Ensure animals have easy access to water and consider providing supplemental hydration if necessary.
-
Staggered Dosing and Feeding: Administer the compound at a time that does not coincide with peak activity or feeding to minimize disruptions.
-
Review Anesthetic Protocols: If anesthesia is used, select agents with minimal cardiovascular impact.
Q3: We are not observing the expected improvement in renal parameters (e.g., reduction in albuminuria) in our diabetic animal models. What could be the issue?
A3: Several factors can contribute to a lack of efficacy in preclinical models.
Potential Causes:
-
Inappropriate Animal Model: The chosen animal model may not accurately replicate the specific aspects of human diabetic nephropathy that are responsive to PDE5 inhibition.[5][6]
-
Insufficient Dose or Treatment Duration: The dose of this compound may be too low, or the treatment period may be too short to produce a significant therapeutic effect.
-
Compound Formulation and Stability: Issues with the formulation, such as poor solubility or stability, can lead to inadequate drug exposure.
-
Disease Severity: The diabetic nephropathy in the animal model may have progressed to a stage that is no longer responsive to this therapeutic intervention.
Troubleshooting Steps:
-
Verify Drug Exposure: Measure plasma concentrations of this compound to ensure adequate absorption and exposure.
-
Dose-Escalation Study: Conduct a dose-escalation study to determine the optimal therapeutic dose in your specific model.
-
Review the Animal Model: Ensure that the chosen animal model is appropriate for studying diabetic nephropathy and that the disease has been induced consistently. Common models include streptozotocin-induced diabetic rats and db/db mice.[5][7]
-
Check Formulation: Confirm the solubility and stability of the this compound formulation being used.
-
Extend Treatment Duration: Consider extending the treatment period, as some renal improvements may take longer to become apparent.
Data Presentation
Table 1: Summary of Key Findings from a Phase 2 Clinical Trial of this compound in Patients with Diabetic Nephropathy
| Parameter | Placebo Group | This compound (20 mg/day) Group |
| Change in Urinary Albumin-to-Creatinine Ratio (UACR) at Week 12 | +0.4% | -15.4%[7] |
| Most Common Adverse Events | N/A | Headache, Upper Gastrointestinal Events[7] |
| Systolic Blood Pressure Change (4 hours post-first dose) | N/A | -5.4 mmHg |
| Diastolic Blood Pressure Change (4 hours post-first dose) | N/A | -3.7 mmHg |
This table summarizes data from a human clinical trial and is provided for informational purposes to guide expected outcomes. Results in animal models may vary.
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).
-
Return animals to their cages with free access to food and water.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 48-72 hours after STZ injection from the tail vein.
-
Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Development of Nephropathy:
-
Monitor blood glucose and body weight weekly.
-
Diabetic nephropathy typically develops over 4-8 weeks, characterized by increasing urinary albumin excretion.
-
-
Treatment Initiation:
-
Once diabetic nephropathy is established (e.g., confirmed by elevated urinary albumin-to-creatinine ratio), randomize animals into vehicle control and this compound treatment groups.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: General experimental workflow for a preclinical animal study.
References
- 1. Unmasking hidden risks: The surprising link between PDE5 inhibitors and seizure susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unmasking hidden risks: The surprising link between PDE5 inhibitors and seizure susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood pressure lowering effects of a new long-acting inhibitor of phosphodiesterase 5 in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure reduction and diabetes insipidus in transgenic rats deficient in brain angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gubra.dk [gubra.dk]
- 6. An Update on the Use of Animal Models in Diabetic Nephropathy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for PF-00489791 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to test the cytotoxicity of PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective inhibitor of phosphodiesterase 5A (PDE5A) with an IC50 of 1.5 nM. Its primary mechanism of action is to prevent the degradation of cyclic guanosine monophosphate (cGMP), leading to the activation of protein kinase G (PKG).[1] This signaling cascade ultimately results in the relaxation of smooth muscle cells, particularly in blood vessels.[2] While its primary therapeutic applications have been explored in cardiovascular and renal conditions, its effects on cell viability and proliferation in other contexts, such as oncology, are of research interest.
Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?
Standard colorimetric and luminescent assays are suitable for assessing the cytotoxic effects of this compound. Commonly used and recommended assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[4][5]
Q3: Are there any specific considerations when using these assays with a PDE5A inhibitor like this compound?
While this compound is not a kinase inhibitor, its mechanism involves the modulation of a signaling pathway. When using cell viability assays with any compound that affects cellular signaling, it is crucial to:
-
Perform appropriate controls: This includes vehicle-only controls (e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Optimize seeding density: Ensure that cells are in the logarithmic growth phase during the experiment to obtain reproducible results.[6]
-
Consider potential chemical interference: Some compounds can directly interact with the assay reagents. A cell-free control (compound + assay reagent in media) can help identify such interference.[3]
Experimental Protocols
Below are detailed methodologies for the recommended cell viability assays.
MTT Assay Protocol
This protocol is adapted from standard procedures for a 96-well plate format.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
XTT Assay Protocol
This protocol is a simplified alternative to the MTT assay.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Data Acquisition:
-
Shake the plate gently to evenly distribute the color.
-
Read the absorbance at a wavelength between 450-500 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol measures ATP levels as an indicator of cell viability.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation and Addition:
-
Incubation and Lysis:
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Troubleshooting Guides
General Issues
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency.[6] |
| "Edge effects" in the microplate | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[6] | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Inconsistent Results Between Experiments | Variation in cell passage number | Use cells within a consistent and low passage number range.[6] |
| Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination. | |
| Reagent instability | Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions. |
MTT/XTT Assay Specific Issues
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of media or reagents | Use sterile techniques and fresh, high-quality reagents. |
| Phenol red in the medium | Use phenol red-free medium for the assay. | |
| Compound interference | Run a cell-free control to check for direct reduction of the tetrazolium salt by this compound.[3] | |
| Low Absorbance Signal | Insufficient cell number | Optimize the initial cell seeding density. |
| Short incubation time with the reagent | Increase the incubation time with MTT or XTT reagent. | |
| Incomplete Solubilization of Formazan Crystals (MTT) | Insufficient mixing | Pipette up and down gently or shake the plate for a longer duration to ensure complete dissolution. |
| Inappropriate solubilization buffer | Use a recommended solubilization buffer, such as 10% SDS in 0.01 M HCl. |
CellTiter-Glo® Assay Specific Issues
| Problem | Potential Cause | Recommended Solution |
| Low Luminescent Signal | Low ATP levels in cells | Ensure cells are healthy and metabolically active. |
| Insufficient cell number | Increase the initial cell seeding density. | |
| Reagent degradation | Use freshly prepared or properly stored CellTiter-Glo® reagent. | |
| High Background Luminescence | Contamination of reagents or plates | Use sterile, nuclease-free reagents and plates. |
| ATP contamination in serum | Prepare a background control with medium and serum but no cells. | |
| Signal Instability | Temperature fluctuations | Equilibrate the plate to room temperature for at least 30 minutes before adding the reagent.[10] |
| Incomplete cell lysis | Ensure proper mixing after adding the CellTiter-Glo® reagent.[9] |
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) ± SD |
| Cell Line A | MTT | 48 | [Insert Value] |
| Cell Line B | XTT | 48 | [Insert Value] |
| Cell Line C | CellTiter-Glo® | 48 | [Insert Value] |
Table 2: Example of Cell Viability Data (%) at a Specific Concentration of this compound
| Cell Line | This compound Concentration (µM) | % Viability (MTT) ± SD | % Viability (XTT) ± SD | % Viability (CellTiter-Glo®) ± SD |
| Cell Line A | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| Cell Line B | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| Cell Line C | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for Cell Viability Assays
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Technical Support Center: Improving the Bioavailability of PF-00489791 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the phosphodiesterase 5A (PDE5A) inhibitor, PF-00489791. The information provided is intended to address common challenges related to its bioavailability in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A). Its mechanism of action involves the inhibition of the cGMP-degrading enzyme PDE5A, leading to an accumulation of cyclic guanosine monophosphate (cGMP) in tissues where PDE5A is expressed. This enhanced cGMP signaling results in vasodilation and has been explored for therapeutic applications in conditions such as diabetic nephropathy.[1]
Q2: What are the known challenges with the bioavailability of this compound?
A2: While specific preclinical pharmacokinetic data for this compound is not extensively published, compounds belonging to the pyrazolopyrimidine class often exhibit low aqueous solubility.[2][3] This characteristic can lead to dissolution rate-limited absorption and, consequently, low or variable oral bioavailability.
Q3: What are the typical preclinical models used to evaluate this compound?
A3: Based on its investigation for diabetic nephropathy, relevant preclinical models would include rodent models of diabetes and associated kidney damage. Commonly used models are streptozotocin (STZ)-induced diabetic rats or mice, and genetic models such as the db/db mouse.[1]
Troubleshooting Guide
Issue 1: Low or Inconsistent Oral Bioavailability in Rodent Models
Possible Cause: Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.
Solutions:
-
Formulation Optimization:
-
Co-solvent Systems: For initial studies, using a mixture of solvents can enhance solubility. A common approach for preclinical oral dosing of poorly soluble compounds is a formulation containing a mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and water or a surfactant like Tween® 80.[4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate. This is a well-established method for enhancing the bioavailability of poorly soluble drugs.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.
-
-
Dosing Considerations:
-
Administration Volume and Concentration: Ensure that the dosing volume is appropriate for the animal model and that the concentration of this compound in the formulation does not lead to precipitation upon administration.
-
Food Effects: The presence of food in the stomach can alter the gastrointestinal environment and affect drug absorption. Consider the fasting state of the animals prior to dosing. For some poorly soluble compounds, administration with a high-fat meal can enhance absorption.
-
Issue 2: High Variability in Pharmacokinetic Parameters (Cmax, AUC)
Possible Cause: Inconsistent dissolution and absorption of the compound between individual animals.
Solutions:
-
Homogeneity of Formulation: Ensure that the dosing formulation is homogeneous and that the drug is uniformly suspended or dissolved. For suspensions, proper mixing before each administration is critical.
-
Control of Experimental Conditions: Standardize experimental conditions as much as possible, including the age, weight, and strain of the animals, as well as their housing and diet.
-
Route of Administration: If oral bioavailability remains highly variable, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass the complexities of gastrointestinal absorption. This can help establish a proof-of-concept for the compound's activity.
Data Presentation
Table 1: Physicochemical Properties of this compound (and related Pyrazolopyrimidines)
| Property | Value | Remarks |
| Molecular Formula | C₂₀H₂₈N₈O₄S | |
| Molecular Weight | 476.55 g/mol | |
| Aqueous Solubility | Likely low | Pyrazolopyrimidine derivatives are often poorly soluble in water.[2][3] |
| LogP | Predicted to be high | Consistent with a lipophilic compound that may have solubility-limited absorption. |
Table 2: Representative Preclinical Pharmacokinetic Parameters of an Oral Formulation of a Poorly Soluble Compound (Illustrative Example)
| Species | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | Aqueous Suspension | 10 | 150 ± 50 | 2.0 ± 0.5 | 600 ± 200 | < 10 |
| Rat | Co-solvent | 10 | 450 ± 150 | 1.5 ± 0.5 | 1800 ± 600 | ~30 |
| Rat | SEDDS | 10 | 900 ± 300 | 1.0 ± 0.5 | 4500 ± 1500 | ~75 |
| Mouse | Aqueous Suspension | 10 | 80 ± 30 | 1.5 ± 0.5 | 300 ± 120 | < 5 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual data for this compound, which is not publicly available. The values are intended to demonstrate the potential impact of formulation on pharmacokinetic parameters for a poorly soluble compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rats
-
Materials: this compound, Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Sterile water for injection, Glass vials, Magnetic stirrer and stir bar, Sonicator.
-
Procedure:
-
Weigh the required amount of this compound.
-
In a glass vial, add PEG400 and PG in a predefined ratio (e.g., 40:60 v/v).
-
Add the this compound to the co-solvent mixture while stirring with a magnetic stir bar.
-
Gently warm the mixture (if necessary) to aid dissolution, not exceeding 40°C.
-
Once the compound is fully dissolved, add sterile water to the desired final volume. The final concentration of the organic solvents should be considered for tolerability in the animal model.
-
Sonicate the final solution for 10-15 minutes to ensure homogeneity.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
Dosing:
-
Oral (PO) Group: Administer the formulated this compound via oral gavage at the desired dose.
-
Intravenous (IV) Group: Administer a solubilized formulation of this compound (e.g., in a vehicle containing DMSO and PEG400, further diluted with saline) via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
Visualizations
References
- 1. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Protocols for ACK1 Inhibitors in Cancer Cell Lines
Disclaimer: The compound PF-00489791, as specified in the topic, is a phosphodiesterase 5A (PDE5) inhibitor and is not active against the ACK1 (TNK2) kinase.[1][2][3][4] This guide will focus on potent and selective ACK1 inhibitors, such as (R)-9bMS , AIM-100 , and Dasatinib , to accurately address the core scientific topic of adjusting experimental protocols for ACK1 inhibition in different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is ACK1 and why is it a target in cancer research?
A1: ACK1, also known as Activated Cdc42 Kinase 1 or TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways related to cell growth, survival, and proliferation.[5][6] In various cancers, such as prostate, breast, lung, and pancreatic cancer, ACK1 is often amplified, mutated, or aberrantly activated.[6][7] This activation can drive tumor progression and resistance to therapies, making ACK1 a compelling target for cancer drug development.[5][6]
Q2: What is the mechanism of action for ACK1 inhibitors like (R)-9bMS?
A2: (R)-9bMS is a small molecule inhibitor that targets the ATP-binding site of the ACK1 kinase domain.[7] By blocking this site, it prevents the phosphorylation of downstream targets. A key mechanism in castration-resistant prostate cancer (CRPC) involves ACK1 phosphorylating histone H4, which in turn promotes the expression of the Androgen Receptor (AR) and its splice variants (e.g., AR-V7).[8] (R)-9bMS reverses these epigenetic marks, leading to reduced AR and AR-V7 levels, thereby suppressing tumor growth.[8]
Q3: What are the differences between common ACK1 inhibitors?
A3:
-
(R)-9bMS: A highly potent and selective next-generation ACK1 inhibitor developed specifically to overcome resistance in prostate cancer. It has shown efficacy in enzalutamide-resistant models.[9][10][11]
-
AIM-100: One of the first identified potent and selective ACK1 inhibitors (IC50 of ~21 nM). It has been shown to inhibit ACK1/AKT signaling and suppress tumor growth in various cancer cell lines.[6][12][13]
-
Dasatinib: A multi-kinase inhibitor, originally developed as a Src/Abl inhibitor, that also potently inhibits ACK1 (Kd of ~6 nM).[6] Its broad activity can be a consideration, as it will affect other signaling pathways.[14][15][16][17]
Q4: In which cancer cell lines have ACK1 inhibitors been tested?
A4: ACK1 inhibitors have been evaluated in a variety of cancer cell lines, with a significant focus on prostate cancer. Commonly used lines include:
The sensitivity to ACK1 inhibition can vary significantly between these lines.
Troubleshooting Common Experimental Issues
Q5: I am observing high variability in my cell viability assay results. What could be the cause?
A5: High variability can stem from several factors:
-
Cell Line Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range.
-
Inconsistent Seeding Density: Minor differences in initial cell numbers can be amplified over the course of an experiment. Use a reliable cell counting method and ensure even cell suspension before plating.
-
Inhibitor Solubility and Stability: ACK1 inhibitors are typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (usually <0.5%). Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
-
Assay Timing: The time point for measuring viability is critical. An endpoint that is too early may not show a significant effect, while one that is too late may be confounded by secondary effects of widespread cell death.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for inconsistent cell viability results.
Q6: My ACK1 inhibitor shows lower-than-expected potency (high IC50) in my cell line. Why?
A6: This can be cell line-dependent or protocol-related:
-
Cell Line Resistance: Some cell lines may have redundant signaling pathways or lower dependence on ACK1 for survival, resulting in inherent resistance. For example, normal prostate cells (RWPE) are significantly more resistant to (R)-9bMS than cancer cell lines.[8]
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor or provide alternative survival signals to the cells, reducing the apparent potency. Consider reducing the serum concentration during treatment, but first validate that this does not independently affect cell viability.
-
Inhibitor Degradation: Ensure proper storage of the stock solution (typically at -80°C) and that working solutions are made fresh.
-
Incorrect Assay Duration: The inhibitory effect may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). A longer incubation period may be required to observe a significant effect on cell numbers.
Q7: How do I confirm that my inhibitor is hitting the ACK1 target in my cells?
A7: Target engagement can be confirmed via Western Blot.
-
Treat your cells with the inhibitor at various concentrations (e.g., around the expected IC50) for a specific duration (e.g., 2-24 hours).
-
Lyse the cells and perform a Western Blot.
-
Probe for phosphorylated ACK1 (p-ACK1 Tyr284) . A potent inhibitor should decrease the levels of p-ACK1.
-
You can also probe for downstream targets. For example, in prostate cancer cells, you can check for a decrease in total Androgen Receptor (AR) protein levels.[8]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of ACK1 Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | Type | IC50 Value | Citation |
| (R)-9bMS | C4-2B | CRPC | 400 nM | [8] |
| VCaP | CRPC-forming | 450 nM | [8] | |
| LAPC4 | Androgen-Sensitive | 750 nM | [8] | |
| LNCaP | Androgen-Sensitive | 1.8 µM | [8] | |
| RWPE | Normal Prostate | ~10 µM | [8] | |
| AIM-100 | LNCaP | Androgen-Sensitive | ~7-8 µM (GI50) | [13] |
| LAPC4 | Androgen-Sensitive | ~7-8 µM (GI50) | [13] | |
| Dasatinib | LNCaP-Ack1 | Engineered | <10 nM (p-ACK1) | [15] |
CRPC: Castration-Resistant Prostate Cancer; GI50: Growth Inhibition 50.
Experimental Protocols
Protocol: Cell Viability/Proliferation Assay (e.g., MTT or Resazurin)
This protocol provides a general framework. Optimal seeding density, inhibitor concentrations, and incubation times must be determined empirically for each cell line.
1. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Harvest cells using trypsin and perform an accurate cell count. c. Dilute the cell suspension to the desired density (e.g., 2,000-10,000 cells per well, depending on the cell line's growth rate). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells for "no cell" controls (media only). f. Incubate the plate for 24 hours to allow cells to attach.
2. Inhibitor Treatment: a. Prepare a 2X concentrated serial dilution of the ACK1 inhibitor in culture medium. For example, if your final desired concentrations are 0.1, 1, and 10 µM, prepare 0.2, 2, and 20 µM solutions. b. Prepare a 2X vehicle control (e.g., 0.2% DMSO in media). c. Carefully remove 100 µL of media from each well and add 100 µL of the appropriate 2X inhibitor or vehicle solution. This brings the final volume to 200 µL and the inhibitor/vehicle to 1X concentration. d. Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
3. Viability Assessment (Resazurin Example): a. Prepare a working solution of Resazurin (e.g., 44 µM) in sterile PBS. b. Add 20 µL of the Resazurin solution to each well (including "no cell" controls). c. Incubate for 2-4 hours at 37°C, protected from light. d. Measure the fluorescence at an excitation/emission of ~560/590 nm using a plate reader.
4. Data Analysis: a. Subtract the average fluorescence of the "no cell" control wells from all other wells. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the log of the inhibitor concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Generalized Experimental Workflow
Caption: Standard workflow for assessing cell viability after ACK1 inhibitor treatment.
Signaling Pathway Overview
ACK1 Signaling in Castration-Resistant Prostate Cancer
Caption: ACK1 signaling pathway driving Androgen Receptor expression in CRPC.
References
- 1. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF 489791 - AdisInsight [adisinsight.springer.com]
- 3. PF-489791 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 8. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel ACK1 Inhibitor (R)-9b in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 10. pcf.org [pcf.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dasatinib inhibits site-specific tyrosine phosphorylation of androgen receptor by Ack1 and Src kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dasatinib inhibits site-specific tyrosine phosphorylation of androgen receptor by Ack1 and Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of PF-00489791 and Sildenafil Potency
For Immediate Release
This guide provides a detailed in vitro comparison of the potency and selectivity of two phosphodiesterase type 5 (PDE5) inhibitors: PF-00489791 and sildenafil. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Potency Against PDE5A
This compound demonstrates higher potency in inhibiting phosphodiesterase 5A (PDE5A) in vitro compared to sildenafil. The half-maximal inhibitory concentration (IC50) for this compound is 1.5 nM[1]. In contrast, reported IC50 values for sildenafil against PDE5 range from 3.5 nM to 6.6 nM. This indicates that a lower concentration of this compound is required to achieve 50% inhibition of PDE5A activity under the tested in vitro conditions.
| Compound | Target | IC50 (nM) |
| This compound | PDE5A | 1.5[1] |
| Sildenafil | PDE5 | 3.5 - 6.6 |
Selectivity Profile
The selectivity of a PDE5 inhibitor is crucial in minimizing off-target effects. While both compounds are potent PDE5 inhibitors, their activity against other PDE isoforms varies. Sildenafil has been shown to exhibit some cross-reactivity with other phosphodiesterases, notably PDE1 and PDE6. The IC50 values for sildenafil against PDE1 and PDE6 are significantly higher than for PDE5, indicating a degree of selectivity.
Mechanism of Action: The NO/cGMP Signaling Pathway
Both this compound and sildenafil exert their effects by inhibiting the PDE5 enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in smooth muscle relaxation.
As depicted in the diagram, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of Protein Kinase G (PKG), ultimately resulting in smooth muscle relaxation. PDE5 degrades cGMP to 5'-GMP, thus terminating the signal. By inhibiting PDE5, this compound and sildenafil prevent the breakdown of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.
Experimental Protocols
The determination of IC50 values for PDE5 inhibitors typically involves in vitro enzyme activity assays. While the specific protocols used for the cited this compound and sildenafil IC50 values may vary between studies, a general methodology is outlined below.
General PDE5 Inhibition Assay Protocol (Colorimetric Method)
This protocol provides a general workflow for determining the in vitro potency of a test compound against PDE5.
Materials:
-
Recombinant human PDE5A enzyme
-
cGMP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (this compound, sildenafil) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., perchloric acid)
-
Detecting reagent (e.g., Malachite Green-based phosphate detection reagent)
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer to the desired working concentrations.
-
Serial Dilution of Inhibitors: A series of dilutions of the test compounds are prepared.
-
Enzyme and Inhibitor Incubation: A fixed amount of PDE5A enzyme is pre-incubated with varying concentrations of the test compound or vehicle control in a microplate well for a defined period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fixed concentration of cGMP substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution.
-
Detection: A detecting reagent is added to quantify the amount of product (GMP or inorganic phosphate) formed.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of PDE5A inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
Based on the available in vitro data, this compound is a more potent inhibitor of PDE5A than sildenafil. Both compounds function through the same well-established NO/cGMP signaling pathway. While sildenafil's selectivity profile is characterized, a comprehensive, publicly available selectivity profile for this compound is needed for a complete comparative assessment. The experimental protocols provided offer a standardized framework for conducting further head-to-head in vitro comparisons.
References
A Comparative Guide to PDE5 Inhibitors in Animal Models of Pulmonary Hypertension: Tadalafil as a Case Study
An objective comparison between PF-00489791 and tadalafil in animal models of pulmonary hypertension is not feasible due to the discontinuation of this compound's development and the resulting lack of publicly available preclinical data. this compound was a phosphodiesterase type 5 (PDE5) inhibitor under development by Pfizer; however, its progression was halted, and as such, no detailed efficacy or safety studies in animal models of pulmonary hypertension have been published in the public domain.[1]
This guide will, therefore, focus on the well-characterized PDE5 inhibitor, tadalafil, as a representative of its class. Tadalafil is an approved therapy for pulmonary arterial hypertension (PAH) and has been extensively studied in various animal models.[2][3][4][5][6][7] This document will provide an overview of its mechanism of action, summarize its effects in preclinical models of pulmonary hypertension, and detail the experimental protocols used to induce the disease in these models. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of pulmonary hypertension.
The Role of Phosphodiesterase Type 5 (PDE5) Inhibition in Pulmonary Hypertension
Pulmonary hypertension is a pathophysiological condition characterized by elevated blood pressure in the pulmonary arteries.[8][9] A key signaling pathway implicated in the regulation of pulmonary vascular tone is the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. Endothelial cells produce NO, which stimulates soluble guanylate cyclase (sGC) in smooth muscle cells to produce cGMP. This second messenger, cGMP, leads to vasodilation, thereby reducing pulmonary vascular resistance.[7][10]
Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cGMP, terminating its vasodilatory effects.[7][10] In pulmonary hypertension, the expression and activity of PDE5 can be upregulated, leading to reduced cGMP levels and increased vasoconstriction.[7] PDE5 inhibitors, such as tadalafil, block the action of this enzyme, leading to an accumulation of cGMP and subsequent vasodilation of the pulmonary arteries.[2][3][4]
Tadalafil in Animal Models of Pulmonary Hypertension
Tadalafil has demonstrated efficacy in various animal models of pulmonary hypertension, which are designed to recapitulate key aspects of the human disease. The most commonly used models are the monocrotaline (MCT)-induced model in rats and the Sugen 5416/hypoxia (SuHx)-induced model in mice and rats.[9][11][12]
Monocrotaline (MCT)-Induced Pulmonary Hypertension
The MCT model is a widely used and reproducible model of PAH.[9][13] A single injection of monocrotaline, a pyrrolizidine alkaloid, causes endothelial cell injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary artery pressure.[13][14]
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension
The SuHx model is considered to more closely mimic the severe, angioproliferative lesions seen in human PAH.[8][15][16][17][18][19] This model involves the administration of a vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416, in combination with exposure to chronic hypoxia.[8][15][16][17][18][19] This "two-hit" injury leads to endothelial dysfunction, smooth muscle cell proliferation, and the formation of plexiform-like lesions.[8]
The following table summarizes the typical effects of tadalafil observed in these animal models. It is important to note that direct head-to-head comparative studies with this compound are not available.
| Parameter | Animal Model | Typical Effect of Tadalafil |
| Hemodynamics | ||
| Right Ventricular Systolic Pressure (RVSP) | MCT Rat, SuHx Mouse/Rat | ↓ |
| Mean Pulmonary Arterial Pressure (mPAP) | MCT Rat, SuHx Mouse/Rat | ↓ |
| Right Ventricular Hypertrophy | ||
| Fulton Index (RV/[LV+S]) | MCT Rat, SuHx Mouse/Rat | ↓ |
| Vascular Remodeling | ||
| Medial Wall Thickness | MCT Rat, SuHx Mouse/Rat | ↓ |
| Muscularization of Small Pulmonary Arterioles | MCT Rat, SuHx Mouse/Rat | ↓ |
| Exercise Capacity | Various | ↑ |
Note: The data presented are a qualitative summary of typical findings. Quantitative results can vary significantly based on the specific experimental protocol, including the animal species and strain, the dose and duration of drug administration, and the timing of treatment initiation (prophylactic vs. therapeutic).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized workflows for the two most common animal models of pulmonary hypertension.
Conclusion
While a direct comparison between this compound and tadalafil in animal models of pulmonary hypertension is not possible due to the lack of public data for this compound, the extensive research on tadalafil provides a strong foundation for understanding the therapeutic potential of PDE5 inhibitors in this disease. The established animal models, such as the MCT and SuHx models, are indispensable tools for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic agents. Future research in this area will continue to rely on these models to identify and validate new targets and treatment strategies for pulmonary hypertension.
References
- 1. PF 489791 - AdisInsight [adisinsight.springer.com]
- 2. drugs.com [drugs.com]
- 3. youtube.com [youtube.com]
- 4. phassociation.org [phassociation.org]
- 5. elementsarms.com [elementsarms.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Phosphodiesterase type 5 inhibitors in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fortunejournals.com [fortunejournals.com]
- 13. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
PF-00489791: A Comparative Guide to its Phosphodiesterase Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PF-00489791 against various phosphodiesterase (PDE) isoforms. The information presented herein is intended to support research and drug development efforts by offering a clear perspective on the compound's inhibitory potency and specificity.
Selectivity Profile of this compound
This compound is a potent and highly selective inhibitor of phosphodiesterase 5A (PDE5A).[1] Experimental data demonstrates a strong inhibitory activity against PDE5A, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. While extensively described as "highly specific" and "selective" for PDE5A, comprehensive public data detailing the IC50 or Ki values against a full panel of other PDE isoforms remains limited.
The following table summarizes the known inhibitory activity of this compound against PDE5A.
| PDE Isoform | IC50 (nM) | Selectivity vs. Other Isoforms |
| PDE5A | 1.5 | High |
| PDE1 | Data not publicly available | Lower |
| PDE2 | Data not publicly available | Lower |
| PDE3 | Data not publicly available | Lower |
| PDE4 | Data not publicly available | Lower |
| PDE6 | Data not publicly available | Lower |
| Other Isoforms | Data not publicly available | Lower |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the PDE5A enzyme. PDE5A is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5A, this compound leads to an accumulation of cGMP, thereby potentiating downstream signaling pathways.
References
Validating the Specific Inhibitory Effect of PF-00489791 on PDE5A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor, with other well-established inhibitors such as Sildenafil, Tadalafil, and Vardenafil. The focus of this document is to objectively present the inhibitory specificity of this compound against PDE5A through available experimental data and to provide detailed methodologies for the validation of such effects.
Executive Summary
Phosphodiesterase 5A (PDE5A) is a key enzyme in the cGMP-specific signaling pathway, playing a crucial role in various physiological processes. Its inhibition has been a successful therapeutic strategy for conditions like erectile dysfunction and pulmonary hypertension. This compound has emerged as a highly potent and long-acting inhibitor of PDE5A.[1] This guide delves into the specifics of its inhibitory action in comparison to market-leading alternatives, supported by quantitative data and detailed experimental protocols. While comprehensive public data on the full selectivity panel of this compound is limited, its high potency against PDE5A is well-documented.
Comparative Inhibitor Performance
The inhibitory effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the target enzyme (in this case, PDE5A) against its IC50 values for other related enzymes (other PDE isoforms). A higher ratio of IC50 (other PDE) / IC50 (PDE5A) signifies greater selectivity.
Table 1: Comparative IC50 Values of PDE Inhibitors against Various PDE Isoforms (in nM)
| Inhibitor | PDE5A | PDE1 | PDE2 | PDE3 | PDE4 | PDE6 | PDE11 |
| This compound | 1.5 | N/A | N/A | N/A | N/A | N/A | N/A |
| Sildenafil | 3.5 - 6.6 | 260 | >10,000 | >10,000 | >10,000 | 22 - 33 | 3600 |
| Tadalafil | 1.8 - 5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 55 |
| Vardenafil | 0.7 | 180 | >1000 | >1000 | >1000 | 11 | 130 |
N/A: Data not publicly available from the conducted search. Note: IC50 values can vary slightly depending on the experimental conditions.
Data Interpretation:
This compound exhibits a high potency for PDE5A with an IC50 of 1.5 nM. For comparison, Vardenafil is the most potent among the alternatives, followed by Tadalafil and Sildenafil. In terms of selectivity, Tadalafil shows high selectivity against other PDEs, with the exception of PDE11. Vardenafil and Sildenafil show some cross-reactivity with PDE6, which is structurally similar to PDE5 and is found in the retina. A comprehensive selectivity profile for this compound across the PDE family would be invaluable for a complete comparative assessment.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for validation, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for assessing PDE5A inhibition.
Caption: cGMP signaling pathway and the role of PDE5A inhibitors.
Caption: A generalized workflow for determining PDE5A inhibition.
Experimental Protocols
The following are detailed protocols for commonly employed in vitro assays to determine the inhibitory activity of compounds against PDE5A.
PDE5A Inhibition Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)
This method directly measures the conversion of the substrate (cGMP) to the product (5'-GMP), offering high accuracy and sensitivity.
a. Reagents and Materials:
-
Recombinant human PDE5A enzyme
-
Cyclic guanosine monophosphate (cGMP)
-
This compound and other test inhibitors
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Acetonitrile
-
Formic acid
-
LC-MS system
b. Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the PDE5A enzyme, and the inhibitor solution. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding cGMP to a final concentration of 1 µM. The total reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for LC-MS analysis.
-
LC-MS Analysis: Separate cGMP and 5'-GMP using a suitable C18 column and detect the ions using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of 5'-GMP produced in the presence of the inhibitor relative to a control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP)-Based PDE5A Inhibition Assay
This is a homogeneous assay format suitable for high-throughput screening.
a. Reagents and Materials:
-
Recombinant human PDE5A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Binding agent that specifically binds to the fluorescently labeled product (5'-GMP)
-
This compound and other test inhibitors
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
b. Protocol:
-
Inhibitor and Enzyme Preparation: Dispense serial dilutions of the inhibitors into a 384-well plate. Add the PDE5A enzyme to all wells except the negative control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Detection: Add the binding agent to stop the reaction and bind to the fluorescent 5'-GMP product.
-
Measurement: After a brief incubation, measure the fluorescence polarization. The binding of the fluorescent product to the larger binding agent results in a higher polarization value.
-
Data Analysis: Calculate the percentage of inhibition based on the polarization values of the control and inhibitor-treated wells. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
References
A Comparative Guide: Understanding the Selectivity of PF-00489791 and Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-00489791, a phosphodiesterase 5 (PDE5) inhibitor, and the general class of kinase inhibitors. It is important to note at the outset that This compound is not a kinase inhibitor . Its mechanism of action is centered on the inhibition of PDE5, which plays a crucial role in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1]
This guide will first delve into the selectivity profile of this compound as a PDE5 inhibitor, using sildenafil as a well-documented example for a broader selectivity comparison. Subsequently, it will contrast this with the selectivity profile of a representative kinase inhibitor, Lapatinib, which targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Detailed experimental protocols for assessing the selectivity of both classes of inhibitors are provided, along with visual representations of their respective signaling pathways.
Data Presentation: Inhibitor Selectivity Profiles
The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory potency (IC50) of a representative PDE5 inhibitor and a representative kinase inhibitor against their primary targets and a panel of related enzymes.
Table 1: Selectivity Profile of a Representative PDE5 Inhibitor (Sildenafil)
Due to the limited publicly available comprehensive selectivity data for this compound against a wide range of phosphodiesterase isoforms, the selectivity profile of the well-characterized PDE5 inhibitor, sildenafil, is presented below as a representative example. This compound is a potent inhibitor of phosphodiesterase 5A with an IC50 of 1.5 nM.[2] Sildenafil is also a potent and selective inhibitor of PDE5.[3]
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. PDE5 |
| PDE5 | 3.5 | 1 |
| PDE1 | 280 | 80 |
| PDE2 | >100,000 | >28,571 |
| PDE3 | 65,000 | 18,571 |
| PDE4 | >100,000 | >28,571 |
| PDE6 | 35 | 10 |
Data sourced from Ballard et al., 1998.[3]
Table 2: Selectivity Profile of the Kinase Inhibitor Lapatinib
Lapatinib is a potent dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.
| Target Kinase | IC50 (nM) |
| EGFR (ErbB1) | 10.8 |
| HER2 (ErbB2) | 9.2 |
| ErbB4 (HER4) | 367 |
| c-Src | >10,000 |
| c-Raf | >10,000 |
| MEK | >10,000 |
| ERK | >10,000 |
Data sourced from Selleck Chemicals product information.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized biochemical assays. Below are detailed methodologies for commonly used assays for PDE and kinase inhibitors.
Radiometric Phosphodiesterase (PDE) Inhibition Assay
This assay measures the enzymatic activity of PDEs by quantifying the hydrolysis of radiolabeled cyclic nucleotides.
Principle: The assay involves two main steps. First, the PDE enzyme hydrolyzes a radiolabeled cyclic nucleotide (e.g., [3H]cGMP) to its corresponding 5'-monophosphate. This reaction is then terminated. In the second step, a 5'-nucleotidase (often from snake venom) is added to convert the 5'-monophosphate into a radiolabeled nucleoside. The charged substrate and product from the first step are separated from the uncharged final nucleoside product using ion-exchange chromatography. The radioactivity of the eluted nucleoside is then quantified by liquid scintillation counting.[4]
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 75 mM Mg-Acetate) containing a known concentration of [3H]-cGMP.[5]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding a purified preparation of the specific PDE isozyme.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).[4]
-
5'-Nucleotidase Digestion: After cooling, add snake venom 5'-nucleotidase and incubate at 30°C for a further 10-20 minutes.
-
Separation: Apply the reaction mixture to an ion-exchange resin column (e.g., DEAE-Sephadex).
-
Elution: Wash the column with a low-salt buffer to elute the radiolabeled nucleoside.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the ATP-binding site of a kinase.
Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a europium (Eu) chelate, often via a tag-specific antibody. When the tracer is bound to the kinase, the Eu donor and the fluorescent acceptor on the tracer are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[6][7]
Detailed Protocol:
-
Reagent Preparation: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the Eu-labeled anti-tag antibody, the kinase, and the fluorescently labeled tracer at appropriate concentrations.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Lapatinib) in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted test compound.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled anti-tag antibody to each well.
-
Tracer Addition: Add the fluorescently labeled tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 60 minutes) to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[7]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a representative kinase inhibitor.
cGMP Signaling Pathway and the Action of this compound
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE5.
EGFR-MAPK Signaling Pathway and the Action of a Kinase Inhibitor
Caption: Simplified EGFR-MAPK signaling pathway and the action of a kinase inhibitor.
References
- 1. Phosphodiesterase [3H] cGMP SPA Enzyme Assay | Revvity [revvity.com]
- 2. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Review of the Pharmacokinetic Profiles of PF-00489791 and Other PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the investigational phosphodiesterase type 5 (PDE5) inhibitor, PF-00489791, in relation to other well-established drugs in its class: sildenafil, vardenafil, and tadalafil. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting available data, outlining typical experimental methodologies, and illustrating the underlying biological pathway.
Executive Summary
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. While initially investigated for erectile dysfunction, its long-acting properties have led to clinical trials for other conditions, notably diabetic nephropathy, where it is hypothesized to improve renal blood flow and function. In comparative analyses, this compound is categorized as a long-half-life PDE5 inhibitor, positioning it similarly to tadalafil and distinguishing it from the shorter-acting compounds, sildenafil and vardenafil.[1] Although detailed quantitative pharmacokinetic data for this compound in humans are not publicly available, this guide compiles the known characteristics of comparator drugs to provide a useful framework for understanding its potential clinical profile.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of PDE5 inhibitors are a key determinant of their clinical utility, influencing onset and duration of action, dosing frequency, and potential for drug-drug interactions. The table below summarizes the key pharmacokinetic parameters for sildenafil, vardenafil, and tadalafil. Based on available information classifying this compound as a "long-acting" inhibitor, its pharmacokinetic profile is anticipated to be most similar to that of tadalafil.
| Parameter | Sildenafil | Vardenafil | Tadalafil | This compound |
| Time to Maximum Concentration (Tmax) | ~1 hour | ~1 hour | ~2 hours | Data not publicly available |
| Half-life (t½) | 3-5 hours | 4-5 hours | ~17.5 hours | Long-acting (specific value not publicly available) |
| Bioavailability | ~40% | ~15% | Not determined | Data not publicly available |
| Protein Binding | ~96% | ~95% | ~94% | Data not publicly available |
| Metabolism | Primarily via CYP3A4 and CYP2C9 | Primarily via CYP3A4 | Primarily via CYP3A4 | Data not publicly available |
Signaling Pathway of PDE5 Inhibition
The mechanism of action for all PDE5 inhibitors involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagram illustrates this pathway and the point of intervention for PDE5 inhibitors.
Caption: Mechanism of action of this compound and other PDE5 inhibitors.
Experimental Protocols for Pharmacokinetic Analysis
The determination of the pharmacokinetic parameters listed in the table above typically follows a standardized clinical trial protocol. Below is a generalized methodology for a Phase 1, single-dose, crossover pharmacokinetic study in healthy volunteers.
1. Study Design:
-
A randomized, single-dose, crossover study design is frequently employed.
-
A cohort of healthy adult volunteers is selected based on inclusion and exclusion criteria.
-
Each subject receives a single oral dose of the investigational drug (e.g., this compound) and, after a washout period, a single oral dose of a comparator drug.
2. Dosing and Administration:
-
The drug is administered orally with a standardized volume of water after an overnight fast.
-
The exact time of administration is recorded for each subject.
3. Blood Sampling:
-
Serial blood samples are collected into labeled tubes containing an appropriate anticoagulant (e.g., EDTA).
-
A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours. The duration of sampling is determined by the expected half-life of the drug.
4. Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Plasma samples are stored frozen (e.g., at -80°C) until analysis.
-
The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Parameter Calculation:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
6. Statistical Analysis:
-
Descriptive statistics (mean, standard deviation, coefficient of variation, median, and range) are calculated for all pharmacokinetic parameters.
-
Comparative statistical analyses are performed to assess for any significant differences in the pharmacokinetic profiles of the drugs.
Conclusion
This compound is a promising long-acting PDE5 inhibitor with potential therapeutic applications beyond erectile dysfunction. While a detailed public record of its human pharmacokinetic profile is not yet available, its classification as a long-half-life agent suggests it may offer a prolonged duration of action similar to tadalafil. This characteristic could be advantageous in chronic conditions such as diabetic nephropathy, where sustained target engagement is desirable. Further publication of Phase 1 clinical trial data is necessary to allow for a direct quantitative comparison with other PDE5 inhibitors and to fully elucidate the clinical potential of this compound.
References
Head-to-head comparison of PF-00489791 and vardenafil in preclinical studies
At a Glance: Key Preclinical Characteristics
| Parameter | PF-00489791 | Vardenafil |
| Target | Phosphodiesterase 5A (PDE5A) | Phosphodiesterase 5 (PDE5) |
| Potency (IC50) | 1.5 nM[1] | 0.7 nM[2][3][4] |
| Primary Investigated Indications (Preclinical/Clinical) | Diabetic Nephropathy, Hypertension, Raynaud's Disease[5][6][7][8] | Erectile Dysfunction[9][10] |
Mechanism of Action: A Shared Pathway
Both this compound and vardenafil exert their effects by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[9][11] By blocking PDE5, these inhibitors lead to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[9][11][12] This shared mechanism underlies their therapeutic potential across different medical applications.
In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which then produces cGMP.[11] Vardenafil's inhibition of PDE5 enhances this pathway, leading to increased blood flow to the penis and facilitating an erection.[9][11] Similarly, this compound's ability to enhance vasodilation is being leveraged to improve blood flow in the kidneys and reduce blood pressure.[1][13]
Potency and Selectivity
Based on available in vitro data, vardenafil exhibits a slightly higher potency for PDE5 with an IC50 of 0.7 nM, compared to this compound's IC50 of 1.5 nM for PDE5A.[1][2][3][4] While both are potent inhibitors, this difference might influence dosing in clinical applications. Information regarding the broader selectivity profile of this compound against other phosphodiesterase isoforms is not as widely published as it is for vardenafil. Vardenafil is known to be a selective inhibitor of PDE5.[9]
Pharmacokinetics
Vardenafil
Preclinical studies in rabbits have shown that vardenafil has a time to maximum concentration (Tmax) of 1 hour and a half-life (T1/2) of 1.2 hours.[2][4] In humans, it is rapidly absorbed with a Tmax of approximately 40 minutes and a half-life of about 4-5 hours.[2][14] Its bioavailability is around 15%.[2] The major circulating metabolite of vardenafil, M1, also possesses inhibitory activity against PDE5, though it is less potent than the parent compound.[2]
This compound
Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public literature. Clinical trial information describes it as a long-acting PDE5 inhibitor.[7]
Experimental Protocols
The following are generalized experimental protocols typical for the preclinical evaluation of PDE5 inhibitors.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE5 enzyme.
Methodology:
-
Recombinant human PDE5 enzyme is used.
-
The enzyme is incubated with the test compound (e.g., this compound or vardenafil) at varying concentrations.
-
The substrate, cGMP, is added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of the product, 5'-GMP, is quantified, often using methods like scintillation proximity assay or HPLC.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Models of Efficacy
Objective: To assess the in vivo efficacy of the PDE5 inhibitor. The specific model depends on the therapeutic indication.
Example for Erectile Dysfunction (with Vardenafil):
-
Animal Model: Anesthetized male rabbits are commonly used.
-
Procedure:
-
The cavernous nerve is electrically stimulated to induce erections.
-
Intracavernosal pressure (ICP) is measured as an indicator of erectile response.
-
The test compound (vardenafil) or vehicle is administered intravenously or orally.
-
The electrical stimulation is repeated at various time points after drug administration.
-
-
Endpoint: The primary endpoint is the increase in ICP in response to nerve stimulation in the presence of the drug compared to the vehicle control.
Example for Renal Function (with this compound):
-
Animal Model: Rodent models of diabetic nephropathy (e.g., db/db mice or streptozotocin-induced diabetic rats).
-
Procedure:
-
Animals are treated with the test compound (this compound) or vehicle over a specified period.
-
Urine is collected at baseline and throughout the study to measure albumin-to-creatinine ratio (UACR), a marker of kidney damage.
-
Blood pressure may also be monitored.
-
-
Endpoint: The primary endpoint is the reduction in UACR in the treated group compared to the vehicle group.
Summary and Future Directions
Both this compound and vardenafil are potent inhibitors of PDE5, with vardenafil showing slightly greater in vitro potency. While vardenafil's preclinical and clinical development has been focused on erectile dysfunction, this compound has been investigated for its potential in treating renal and cardiovascular conditions. The lack of direct head-to-head preclinical studies necessitates a careful, parallel evaluation of their properties. Future research, including direct comparative studies, would be invaluable for a more definitive understanding of the subtle differences in their pharmacological profiles and for guiding the selection of the most appropriate compound for specific therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. PF-489791 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 12. Vardenafil (Levitra, Staxyn): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. A Phase 2, Placebo-Controlled Study To Evaluate The Efficacy And Safety Of this compound In Patients With Type 2 Diabetes And Overt Nephropathy | MedPath [trial.medpath.com]
- 14. Vardenafil: update on clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Downstream Signaling: PF-00489791 vs. First-Generation PDE5 Inhibitors
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the downstream signaling and performance characteristics of PF-00489791, a novel phosphodiesterase type 5 (PDE5) inhibitor, against established alternatives such as sildenafil, tadalafil, and vardenafil. The focus is on the molecular pathways, comparative potency, selectivity, and the experimental methods used for their evaluation.
The Canonical PDE5 Downstream Signaling Pathway
Phosphodiesterase type 5 (PDE5) inhibitors modulate the nitric oxide (NO)-cGMP signaling cascade. This pathway is fundamental to various physiological processes, most notably the regulation of smooth muscle tone. The process begins with the release of NO, which stimulates soluble guanylate cyclase (sGC) to synthesize cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP)[1][2].
cGMP acts as a crucial second messenger, primarily by activating cGMP-dependent protein kinase (PKG)[2]. PKG then phosphorylates a variety of downstream protein targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation[1]. The action of cGMP is terminated by PDE enzymes, with PDE5 being highly specific for cGMP hydrolysis back to the inactive 5'-GMP[3][4].
All PDE5 inhibitors, including this compound and sildenafil, function by competitively inhibiting the catalytic site of PDE5[5][6]. This blockade prevents cGMP degradation, leading to its accumulation and an amplification of the downstream PKG-mediated signaling[6][7][8].
Comparative Potency and Pharmacokinetics
While all PDE5 inhibitors share a common mechanism, they differ in their potency (measured by IC50), selectivity, and pharmacokinetic profiles. This compound was developed as a long-acting, second-generation agent intended for chronic, once-daily dosing[9]. This contrasts with the shorter duration of action of sildenafil and vardenafil[1][10].
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (PDE5/PDE6 Ratio) | Key Pharmacokinetic Feature |
| This compound | Not Reported | High (Designed for PDE6 selectivity)[9] | Long half-life, suitable for once-daily dosing[9][11] |
| Sildenafil | 3.5[12] | ~9.4[12] | Shorter duration of action (~4 hours)[1][10] |
| Vardenafil | 0.7[12] | ~15.7[12] | Shorter duration of action (~4 hours)[1][10] |
| Tadalafil | 1.8[12] | >5,500[12] | Long duration of action (up to 36 hours)[1][10] |
Note: IC50 values can vary between different assay conditions and studies.
Selectivity Profile and Off-Target Effects
A critical differentiator among PDE5 inhibitors is their selectivity against other PDE isoforms. Inhibition of PDE6, found in retinal photoreceptors, is associated with visual disturbances. This compound was specifically designed to achieve high selectivity over PDE6 to ensure an outstanding safety profile for chronic use[9]. Tadalafil also exhibits very high selectivity for PDE5 over PDE6[12].
Experimental Protocols for Evaluation
The characterization of PDE5 inhibitors relies on robust in vitro and cell-based assays. Below are summaries of standard protocols.
This high-throughput assay determines the IC50 value of an inhibitor by measuring its effect on PDE5 enzymatic activity.
-
Principle: The assay quantifies the hydrolysis of a fluorescein-labeled cGMP substrate (cGMP-FAM). When hydrolyzed by PDE5, the resulting 5'-GMP-FAM is bound by a specific binding agent, forming a large complex. This change from a small, fast-rotating molecule (low fluorescence polarization, FP) to a large, slow-rotating complex (high FP) is measured. Inhibitors prevent this change, resulting in a lower FP signal[12][13].
-
Methodology:
-
Preparation: Recombinant human PDE5A1 enzyme is diluted in assay buffer. Test compounds (e.g., this compound) are prepared in a dilution series.
-
Reaction Incubation: PDE5 enzyme and varying concentrations of the test inhibitor are pre-incubated in a 96-well plate.
-
Initiation: The reaction is started by adding the cGMP-FAM substrate solution[12]. The plate is incubated for 60 minutes at 37°C.
-
Termination and Binding: A binding agent is added to stop the reaction and bind the hydrolyzed 5'-GMP-FAM product[12].
-
Measurement: After a final incubation, fluorescence polarization is read using a microplate reader (e.g., λex=485 nm, λem=535 nm)[12].
-
Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value[12].
-
This cell-based assay measures the direct downstream consequence of PDE5 inhibition—the accumulation of intracellular cGMP.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify cGMP from cell lysates. cGMP from the sample competes with a fixed amount of labeled cGMP for binding sites on a highly specific anti-cGMP antibody. The resulting signal is inversely proportional to the amount of cGMP in the sample[14][15].
-
Methodology:
-
Cell Culture & Treatment: Appropriate cells (e.g., smooth muscle cells, platelets) are cultured and then treated with a NO donor (to stimulate cGMP production) in the presence or absence of various concentrations of the PDE5 inhibitor.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular contents, including cGMP.
-
ELISA Procedure: The cell lysate is added to a microplate pre-coated with anti-cGMP antibodies.
-
Competition: A known quantity of enzyme-linked cGMP (e.g., HRP-cGMP) is added. The plate is incubated, allowing competition between the sample cGMP and the HRP-cGMP.
-
Detection: After washing away unbound reagents, a substrate solution is added. The enzyme on the bound HRP-cGMP catalyzes a color change, which is measured with a microplate reader[16].
-
Analysis: A standard curve is generated using known cGMP concentrations to determine the cGMP levels in the cell samples.
-
Differentiated Downstream Effects and Clinical Applications
The distinct pharmacokinetic and selectivity profiles of this compound position it for different therapeutic applications compared to its predecessors.
-
This compound: Clinical trials have investigated this compound for chronic conditions such as diabetic nephropathy[7][17]. In a 12-week trial, it significantly reduced the urinary albumin-to-creatinine ratio in subjects with type 2 diabetes and overt nephropathy, an effect achieved without significant changes in systemic blood pressure[7]. This suggests a targeted action on renal cGMP signaling. Furthermore, studies have noted that long-acting PDE5 inhibitors like this compound may be associated with modest improvements in glycemic control (HbA1c)[11].
-
First-Generation PDE5is: Sildenafil, vardenafil, and tadalafil are primarily used for erectile dysfunction, where acute, on-demand dosing is sufficient[1][10]. Their vasodilatory effects are more systemic, leading to common side effects like headache, flushing, and dyspepsia[10]. While sildenafil and tadalafil are also approved for pulmonary arterial hypertension, their use in other chronic conditions is less established.
References
- 1. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of the Long-acting PDE5 Inhibitor PF-489791 for the Treatment of Pulmonary Hypertension [ouci.dntb.gov.ua]
- 10. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PF-489791 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of PDE5 concentration in human serum: proof-of-concept and validation of methodology in control and prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the In Vivo Efficacy of PF-00489791 and Other Investigational PDE5A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of PF-00489791 and other investigational phosphodiesterase type 5A (PDE5A) inhibitors. Due to the nature of the available data, this guide presents the clinical efficacy of this compound in diabetic nephropathy alongside preclinical in vivo data for other investigational PDE5A inhibitors in models of erectile dysfunction and pulmonary hypertension. This allows for an objective assessment of their therapeutic potential in different indications.
Introduction to PDE5A Inhibition
Phosphodiesterase type 5A (PDE5A) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By catalyzing the hydrolysis of cGMP, PDE5A regulates the levels of this second messenger, which plays a crucial role in smooth muscle relaxation and blood flow. Inhibition of PDE5A leads to increased intracellular cGMP concentrations, resulting in vasodilation and other downstream effects. This mechanism of action has led to the successful development of PDE5A inhibitors for the treatment of erectile dysfunction and pulmonary arterial hypertension. This guide focuses on the in vivo performance of the investigational compound this compound and compares it with other emerging PDE5A inhibitors.
This compound: Clinical Efficacy in Diabetic Nephropathy
This compound is a potent and selective PDE5A inhibitor that has been investigated for its potential therapeutic benefits beyond traditional indications. A significant clinical trial has evaluated its efficacy in patients with type 2 diabetes and overt nephropathy.
Table 1: Summary of Phase 2 Clinical Trial Results for this compound in Diabetic Nephropathy[1][2]
| Parameter | This compound (20 mg/day) | Placebo |
| Primary Endpoint | ||
| Change in Urinary Albumin-to-Creatinine Ratio (UACR) from Baseline at Week 12 | -15.4% | +0.4% |
| Statistical Significance | Significant reduction in UACR (ratio 0.843; 95% credible interval 0.73 to 0.98) | - |
| Safety and Tolerability | Generally well-tolerated. Most common adverse events were mild headache and upper gastrointestinal events.[1] | - |
Experimental Protocol: Phase 2 Clinical Trial of this compound[2][3][4]
-
Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: 256 subjects with type 2 diabetes mellitus, an estimated glomerular filtration rate (eGFR) between 25 and 60 ml/min per 1.73 m², and macroalbuminuria (urinary albumin-to-creatinine ratio >300 mg/g), who were receiving stable angiotensin-converting enzyme inhibitor or angiotensin receptor blocker therapy.[1]
-
Treatment: Oral administration of this compound (20 mg) or placebo once daily for 12 weeks.
-
Primary Efficacy Endpoint: The primary assessment of efficacy was the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12, analyzed using a Bayesian model.[1]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Investigational PDE5A Inhibitors: Preclinical In Vivo Efficacy
Several other potent and selective PDE5A inhibitors are in various stages of investigation. Their in vivo efficacy has been primarily evaluated in animal models of erectile dysfunction and pulmonary hypertension.
Table 2: In Vivo Efficacy of Investigational PDE5A Inhibitors in Animal Models of Erectile Dysfunction
| Inhibitor | Animal Model | Key Efficacy Parameter | Results |
| Mirodenafil | Rabbit with acute spinal cord injury | Penile erection efficacy | Showed potent erectogenic properties.[2] |
| Udenafil | Rat | Intracavernosal Pressure (ICP) | Demonstrated potent erectogenic properties.[2] |
| Avanafil | Anesthetized dogs | Penile tumescence | Potentiated penile tumescence by 325% (intravenous) and 415% (intraduodenal) at maximal drug concentrations. |
Table 3: In Vivo Efficacy of a Novel Investigational PDE5A Inhibitor in an Animal Model of Pulmonary Hypertension
| Inhibitor | Animal Model | Key Efficacy Parameter | Results |
| Compound [I] | Rat model of PAH | Pulmonary arterial pressure, right ventricular hypertrophy index, pulmonary arteriole wall thickness | Significantly reduced pulmonary arterial pressure, right ventricular hypertrophy index, and pulmonary arteriole wall thickness, with stronger anti-PAH activity than sildenafil. |
Experimental Protocols for Preclinical In Vivo Studies
Measurement of Intracavernosal Pressure (ICP) in a Rat Model of Erectile Dysfunction[1][2][3][4]
This is a standard method to objectively assess erectile function in response to a PDE5A inhibitor.
-
Animal Preparation: Male rats are anesthetized (e.g., with pentobarbital, 45 mg/kg). The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).
-
Cavernous Nerve Exposure: The cavernous nerve is carefully exposed through a midline abdominal incision. A bipolar platinum electrode is placed around the nerve for electrical stimulation.
-
ICP Measurement: A 24-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum of the penis to measure ICP.
-
Electrical Stimulation: The cavernous nerve is stimulated with a specific voltage (e.g., 1-10 V) and frequency (e.g., 15 Hz) for a set duration (e.g., 60 seconds) to induce an erectile response.
-
Data Analysis: The primary efficacy endpoint is the maximal ICP reached during stimulation, often expressed as a ratio of ICP to MAP (ICP/MAP) to account for systemic blood pressure changes. The area under the curve (AUC) of the ICP response is also analyzed.
Monocrotaline-Induced Pulmonary Hypertension (PAH) in a Rat Model
This is a widely used model to induce PAH and evaluate the efficacy of potential therapies.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT; e.g., 60 mg/kg) is administered to rats. MCT is metabolized in the liver to a toxic pyrrole that causes endothelial injury in the pulmonary vasculature, leading to progressive pulmonary vascular remodeling and hypertension over several weeks.
-
Treatment: The investigational PDE5A inhibitor or vehicle is administered to the rats, typically starting at a specific time point after MCT injection.
-
Efficacy Assessment: After a defined treatment period, the following parameters are measured:
-
Pulmonary Artery Pressure: Measured directly via right heart catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricular weight to the left ventricular plus septal weight (Fulton's index) is determined.
-
Pulmonary Artery Remodeling: Histological analysis of lung tissue is performed to assess the thickness of the pulmonary arteriole walls.
-
Signaling Pathways and Experimental Workflows
PDE5A Signaling Pathway in Vascular Smooth Muscle
The following diagram illustrates the mechanism of action of PDE5A inhibitors in promoting vasodilation.
Caption: PDE5A Signaling Pathway in Vasodilation.
Experimental Workflow for In Vivo Efficacy Assessment of a PDE5A Inhibitor in a Rat Model of Erectile Dysfunction
The following diagram outlines the key steps in evaluating the in vivo efficacy of a PDE5A inhibitor for erectile dysfunction.
References
Safety Operating Guide
Navigating the Disposal of PF-00489791: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Research Chemicals
For researchers and scientists handling PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, established best practices for the disposal of research chemicals provide a clear and safe path forward. The cardinal rule is to treat all research compounds for which a specific disposal protocol is not provided as hazardous waste.
This guide outlines the essential steps and considerations for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Storage and Handling of this compound
Before disposal, proper storage is paramount to maintaining the chemical's integrity and ensuring safety. Below is a summary of recommended storage conditions for this compound.
| Storage Type | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[1][2] |
| In Solvent | -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles.[1][2] |
| Shipping | Room Temp. | Varies | Based on continental US; may vary for other locations.[1][2] |
General Disposal Protocol for Research Chemicals
The following step-by-step guide provides a framework for the safe disposal of research chemicals like this compound. This procedure is based on general laboratory chemical waste management guidelines and should be adapted to comply with your institution's specific protocols.[1][2][3][4]
Step 1: Initial Assessment and Waste Classification
Treat this compound, whether in solid form or in solution, as hazardous chemical waste.[3] This is the default and safest classification for any research chemical without explicit disposal instructions. Do not dispose of this compound down the sink or in regular trash.[5][6][7] Intentional evaporation of chemical waste, especially in a fume hood, is also prohibited.[3][6]
Step 2: Container Selection and Labeling
-
Select a Compatible Container : Choose a container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used.[2][3][4] If possible, use the original container.[3]
-
Label the Container : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][8][9] This label must include:
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.[4][8][9]
-
The approximate concentrations or percentages of each component.[4][9]
-
The date when waste was first added to the container.[6]
-
The name and contact information of the Principal Investigator (PI) or responsible party.[9]
Step 3: Waste Accumulation and Storage
-
Segregate Waste : Do not mix incompatible waste streams.[2][4][7] Store the waste container for this compound separately from other chemical wastes unless they are known to be compatible.
-
Use a Satellite Accumulation Area (SAA) : Store the labeled waste container at or near the point of generation, in a designated SAA.[1][4][8][10] This area must be under the control of the laboratory personnel generating the waste.
-
Keep Containers Closed : The waste container must be securely sealed at all times, except when adding waste.[1][4][7] Do not leave a funnel in the container.[4]
-
Utilize Secondary Containment : All liquid chemical waste containers should be placed in secondary containment, such as a plastic tray, to contain any potential leaks or spills.[7][10]
Step 4: Arranging for Disposal
-
Contact your EHS Office : Your institution's Environmental Health and Safety (EHS) department is the final authority on chemical disposal.[1][4][6] They will provide specific instructions and arrange for the pickup of your hazardous waste.
-
Request a Pickup : Once the container is nearly full (typically 90%) or has reached the maximum accumulation time set by your institution, submit a waste collection request to your EHS office.[3][4][11]
-
Disposal of Empty Containers : An empty container that held this compound must be managed properly. Typically, this involves triple rinsing the container with a suitable solvent.[3][7][12] The rinsate must be collected and disposed of as hazardous waste.[3][7] After rinsing and air-drying, deface the original label and dispose of the container as directed by your EHS office.[3][12]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical disposal.
By adhering to these general yet critical procedures and consulting with your local EHS professionals, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally sound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. vumc.org [vumc.org]
- 4. research.columbia.edu [research.columbia.edu]
- 5. acs.org [acs.org]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling PF-00489791
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and compounds of a similar chemical class (pyrazolopyrimidine derivatives). Adherence to these guidelines is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
Due to its potent biological activity, all handling of this compound, especially in powdered form, must be conducted within a designated containment area, such as a fume hood or glove box. The following table summarizes the required PPE.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator | Minimizes inhalation of fine particles and prevents skin contact. Powdered HPAPIs present the highest risk of aerosolization and exposure. |
| Solution Preparation and Handling | - Disposable, solid-front lab coat with tight cuffs- Nitrile gloves- Safety glasses with side shields | Reduces the risk of splashes and accidental skin contact. |
| General Laboratory Operations | - Standard lab coat- Nitrile gloves- Safety glasses | Basic protection against minimal exposure risks. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Methodology:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a clearly labeled, sealed container at -20°C for long-term stability.
-
Preparation for Handling: Before opening the primary container, assemble all necessary equipment and materials inside the designated containment area.
-
Donning PPE: Put on all required PPE as specified in the table above. For powdered compound, double gloving is mandatory.
-
Weighing and Solution Preparation:
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated spatulas and weigh boats.
-
Prepare stock solutions by slowly adding solvent to the powder to avoid generating dust.
-
-
Experimental Use:
-
Conduct all experiments involving the compound in a well-ventilated area.
-
Clearly label all solutions containing this compound.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating agent or 70% ethanol followed by soap and water.
-
Remove outer gloves before exiting the containment area.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Logical Flow for Waste Disposal of this compound
Caption: Disposal pathway for this compound waste.
Methodology:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
By implementing these safety and handling procedures, researchers can minimize the risks associated with the potent investigational compound this compound and ensure a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
